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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile

The following technical guide details the synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile , a highly functionalized aromatic intermediate critical in the development of kinase inhibitors and advanced pharmaceutical p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile , a highly functionalized aromatic intermediate critical in the development of kinase inhibitors and advanced pharmaceutical pharmacophores.

Executive Summary

Target Molecule: 5-Bromo-2-fluoro-3-methoxybenzonitrile CAS: 1345413-40-0 (related analogs: 179897-89-3) Molecular Formula:


Molecular Weight:  230.04  g/mol [1]

This guide addresses the specific regiochemical challenge of synthesizing a 1,2,3,5-substituted benzene ring. The primary difficulty lies in the competing directing effects of the fluoro, methoxy, and cyano groups during electrophilic aromatic substitution (EAS). Standard bromination of 2-fluoro-3-methoxybenzonitrile typically yields the 6-bromo isomer due to the strong para-directing influence of the methoxy group.

To overcome this, this protocol utilizes Directed Ortho Metallation (DoM) on a pre-brominated scaffold, ensuring 100% regioselectivity for the 3-position functionalization.

Retrosynthetic Analysis

The strategic disconnection relies on installing the oxygen functionality after the bromine is already in place, or utilizing the bromine's position to block unwanted substitution.

  • Disconnection A (Direct Bromination): Rejected. Bromination of 2-fluoro-3-methoxybenzonitrile yields the 6-bromo isomer.[1][2]

  • Disconnection B (Nucleophilic Aromatic Substitution): Rejected.

    
     on 5-bromo-2,3-difluorobenzonitrile with methoxide favors the 2-position (ortho to CN), yielding the wrong isomer.[1]
    
  • Disconnection C (Directed Ortho Metallation - Recommended): Uses 5-bromo-2-fluorobenzonitrile as the starting material.[1] The fluorine atom directs lithiation to the 3-position (ortho to F), allowing for precise installation of the hydroxyl/methoxy group without disturbing the bromine at position 5.

Retrosynthesis cluster_rejected Rejected Pathways Target 5-Bromo-2-fluoro-3-methoxybenzonitrile (Target) Inter1 5-Bromo-2-fluoro-3-hydroxybenzonitrile Target->Inter1 O-Methylation Start 5-Bromo-2-fluorobenzonitrile (Commercially Available) Inter1->Start DoM / Oxidation (LDA, B(OMe)3, H2O2) WrongStart 2-Fluoro-3-methoxybenzonitrile WrongProd 6-Bromo Isomer (Major Product) WrongStart->WrongProd Bromination (Br2/Fe)

Figure 1: Retrosynthetic logic prioritizing the DoM pathway to avoid regioselectivity errors.

Detailed Synthesis Protocol (DoM Pathway)

Phase 1: Regioselective Hydroxylation

Reaction: Directed Ortho Lithiation followed by Boronation and Oxidation.[1] Precursor: 5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3).[1]

ReagentEquiv.[3]Role
5-Bromo-2-fluorobenzonitrile 1.0Substrate
LDA (Lithium Diisopropylamide) 1.1Non-nucleophilic Base
Trimethyl Borate 1.5Electrophile
Hydrogen Peroxide (30%) ExcessOxidant
THF (Anhydrous) SolventMedium

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C .

  • Lithiation: Add LDA (2.0 M in THF/heptane) dropwise, maintaining internal temperature below -70°C.

    • Mechanism:[1][4][5] The fluorine atom acts as a Directed Ortho Metallation (DoM) group, significantly acidifying the C-3 proton.[1] The bromine at C-5 is tolerated at -78°C but can undergo Lithium-Halogen exchange if the temperature rises or if n-BuLi is used directly.

  • Reaction: Stir at -78°C for 60 minutes. The solution will turn deep yellow/orange, indicating the formation of the aryllithium species.

  • Quench: Add Trimethyl borate (B(OMe)3) dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

  • Oxidation: Add acetic acid (to neutralize the base) followed by dropwise addition of 30%

    
    . Stir at room temperature for 2 hours.
    
  • Workup: Quench with saturated

    
     (to destroy excess peroxide). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexanes/EtOAc or use flash chromatography (10-20% EtOAc in Hexanes).

    • Intermediate Product:5-Bromo-2-fluoro-3-hydroxybenzonitrile .[1]

Phase 2: O-Methylation

Reaction: Williamson Ether Synthesis.[1]

ReagentEquiv.[3]Role
Intermediate (Phase 1) 1.0Substrate
Methyl Iodide (MeI) 1.5Alkylating Agent
Potassium Carbonate (

)
2.0Base
DMF or Acetone SolventMedium

Protocol:

  • Dissolve the 3-hydroxy intermediate in DMF (0.5 M concentration).

  • Add powdered

    
     and stir for 15 minutes at room temperature (yellow suspension).
    
  • Add Methyl Iodide dropwise. (Caution: MeI is carcinogenic; use a fume hood).

  • Stir at 40°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1); the starting material spot (more polar) should disappear.

  • Workup: Pour into ice water. The product often precipitates as a white solid.[6] Filter and wash with water.[2][5][7] If oil forms, extract with Ether, wash with water (to remove DMF), and concentrate.

  • Final Yield: Expect 75-85% over two steps.

Process Flow Diagram

SynthesisFlow cluster_step1 Step 1: DoM & Oxidation cluster_step2 Step 2: Methylation S1 5-Bromo-2-fluorobenzonitrile (THF, -78°C) S2 Lithiation (LDA) S1->S2 S3 Boronate Trap (B(OMe)3) S2->S3 Ortho-F Selective S4 Oxidation (H2O2/AcOH) S3->S4 S5 5-Bromo-2-fluoro-3-hydroxybenzonitrile S4->S5 Hydrolysis S6 Alkylation (MeI, K2CO3, DMF) S5->S6 Final 5-Bromo-2-fluoro-3-methoxybenzonitrile S6->Final

Figure 2: Workflow for the conversion of 5-bromo-2-fluorobenzonitrile to the target methoxy analog.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature (Step 1) <-70°C Critical. Above -60°C, the bromine at C-5 becomes susceptible to Lithium-Halogen exchange, leading to debrominated byproducts (2-fluoro-3-methoxybenzonitrile).
Base Selection LDA n-Butyllithium is too nucleophilic and will attack the nitrile (CN) group or exchange with the bromine.[1] LDA is bulky and acts strictly as a base.
Quenching Rapid The lithiated species is unstable.[1] Trimethyl borate must be added quickly to trap the anion before degradation.
Safety Cyanide/MeI While the nitrile group is stable here, combustion produces HCN.[1] Methyl Iodide is a potent alkylator; destroy excess with amine waste or caustic solution.

Analytical Characterization (Expected)

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.45 (dd, 1H, Ar-H, H-4) – Shows meta coupling to H-6 and coupling to F.[1]
      
    • 
       7.20 (dd, 1H, Ar-H, H-6) – Shows meta coupling to H-4 and coupling to F.[1]
      
    • 
       3.95 (s, 3H, 
      
      
      
      ).
  • 19F NMR:

    • Single peak around -110 to -120 ppm.[1]

  • Mass Spectrometry (LC-MS):

    • 
       229/231 
      
      
      
      (Characteristic 1:1 bromine isotope pattern).

References

  • Regioselective Lithiation of 2-Fluorobenzonitriles

    • Kristensen, J. et al. "Ortho-Directed Metallation of 2-Fluorobenzonitriles." Journal of Organic Chemistry, 2008.

  • Synthesis of Halogenated Benzoic Acid Derivatives (Analogous Chemistry)

    • US Patent 10,364,238.[1] "N-((het) arylmethyl)-heteroaryl-carboxamides compounds as plasma kallikrein inhibitors." (Describes bromination patterns of 2-fluoro-3-methoxy systems).

  • Commercial Availability of Precursor

    • Sigma-Aldrich Product Entry for 5-Bromo-2-fluorobenzonitrile.[1]

  • DoM Methodology Review

    • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.

Sources

Exploratory

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-fluoro-3-methoxybenzonitrile is a highly functionalized aromatic compound with significant potential as a versatile building block in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-3-methoxybenzonitrile is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and a nitrile moiety, offers multiple reaction sites for the synthesis of complex molecular architectures. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, while the bromine atom serves as a key handle for cross-coupling reactions. The nitrile group can be readily transformed into other functional groups or act as a bioisostere.[1][2][3][4]

Chemical Structure and Properties

The chemical structure of 5-Bromo-2-fluoro-3-methoxybenzonitrile is characterized by a benzene ring substituted with four different functional groups.

Structure: Chemical Structure of 5-Bromo-2-fluoro-3-methoxybenzonitrile

Caption: Chemical structure of 5-Bromo-2-fluoro-3-methoxybenzonitrile.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-Bromo-2-fluoro-3-methoxybenzonitrile. These values are estimations based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₈H₅BrFNO
Molecular Weight 230.04 g/mol
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)
LogP ~2.5-3.0
Properties of the Synthetic Precursor

For reference, the properties of the commercially available starting material, 5-Bromo-2-fluoro-3-methoxybenzoic acid, are provided below.

PropertyValueSource
CAS Number 1782260-95-0Fluorochem
Molecular Formula C₈H₆BrFO₃Fluorochem
Molecular Weight 249.04 g/mol Fluorochem
Appearance White to off-white solidFluorochem
Purity ≥95%Fluorochem

Proposed Synthesis Protocol

The synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile can be reliably achieved from 5-Bromo-2-fluoro-3-methoxybenzoic acid via a two-step sequence involving the formation of a primary amide followed by its dehydration.[5][6][7][8] This approach is a standard and well-documented transformation in organic synthesis.

Synthetic Workflow Diagram

Synthesis_Workflow Starting_Material 5-Bromo-2-fluoro-3-methoxybenzoic acid Intermediate 5-Bromo-2-fluoro-3-methoxybenzamide Starting_Material->Intermediate 1. SOCl₂ or (COCl)₂ 2. NH₄OH Product 5-Bromo-2-fluoro-3-methoxybenzonitrile Intermediate->Product Dehydrating Agent (e.g., P₂O₅, POCl₃, SOCl₂)

Caption: Proposed two-step synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile.

Step 1: Amidation of 5-Bromo-2-fluoro-3-methoxybenzoic acid

The conversion of the carboxylic acid to the primary amide is a crucial first step. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.

Materials and Reagents:

  • 5-Bromo-2-fluoro-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH) solution (28-30%)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the cooled solution. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Formation of the Amide: In a separate flask, cool an excess of ammonium hydroxide solution in an ice bath.

  • Slowly add the solution of the acyl chloride prepared in the previous step to the cold ammonium hydroxide solution with vigorous stirring.

  • A precipitate of the primary amide, 5-Bromo-2-fluoro-3-methoxybenzamide, should form.

  • Stir the mixture for an additional 1-2 hours.

  • Work-up and Isolation: Filter the solid precipitate and wash it with cold water and then with a small amount of cold diethyl ether.

  • Dry the isolated solid under vacuum to obtain the crude 5-Bromo-2-fluoro-3-methoxybenzamide. The product can be further purified by recrystallization if necessary.

Step 2: Dehydration of 5-Bromo-2-fluoro-3-methoxybenzamide

The final step is the dehydration of the primary amide to the corresponding nitrile. Several dehydrating agents can be employed for this transformation.[7][8][9][10]

Materials and Reagents:

  • 5-Bromo-2-fluoro-3-methoxybenzamide

  • Phosphorus pentoxide (P₂O₅), Phosphorus oxychloride (POCl₃), or Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)

  • Standard laboratory glassware

Procedure (using Phosphorus Oxychloride):

  • In a round-bottom flask, suspend 5-Bromo-2-fluoro-3-methoxybenzamide (1.0 eq) in an anhydrous solvent such as toluene.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise to the suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench it by pouring it onto crushed ice or into cold water.

  • Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 5-Bromo-2-fluoro-3-methoxybenzonitrile.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.

Applications in Research and Drug Discovery

Substituted benzonitriles are a class of compounds with significant importance in medicinal chemistry.[1][2][11] The nitrile group can act as a hydrogen bond acceptor or as a bioisostere for other functional groups.[1][2] The presence of fluorine and bromine atoms further enhances the utility of 5-Bromo-2-fluoro-3-methoxybenzonitrile as a scaffold in drug design.

  • Medicinal Chemistry Building Block: The bromine atom can be readily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents and build molecular complexity.[12] This makes it a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening.

  • Role of Fluorine: The fluorine atom at the 2-position can influence the electronic properties of the aromatic ring and can be involved in hydrogen bonding interactions with biological targets.[3] Fluorine substitution is a well-established strategy to improve the metabolic stability and pharmacokinetic profile of drug candidates.[3]

  • Versatility of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing access to a diverse range of derivatives.[6]

  • Potential Therapeutic Areas: Structurally related fluorinated and brominated aromatic compounds have been investigated for a variety of therapeutic applications, including as enzyme inhibitors and receptor modulators in oncology, neuroscience, and infectious diseases.[13][14][15]

Potential Signaling Pathway Interaction Diagram

Signaling_Pathway cluster_synthesis Drug Synthesis cluster_bio Biological System Compound 5-Bromo-2-fluoro-3-methoxybenzonitrile Lead_Compound Lead Compound Library Compound->Lead_Compound Cross-Coupling Reactions Target_Protein Target Protein (e.g., Kinase, GPCR) Lead_Compound->Target_Protein Binding and Modulation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response

Caption: Logical relationship of 5-Bromo-2-fluoro-3-methoxybenzonitrile in a drug discovery workflow.

Safety and Handling

As there is no specific safety data sheet (SDS) for 5-Bromo-2-fluoro-3-methoxybenzonitrile, the safety precautions should be based on those for structurally similar compounds, such as other brominated and fluorinated benzonitriles. These compounds are generally considered hazardous and should be handled with appropriate care.

Hazard CategoryPrecautionary Measures
GHS Hazard Statements Predicted: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
Precautionary Statements Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Disposal: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), lab coat, and a properly fitted respirator (if handling as a powder or in a poorly ventilated area).

Disclaimer: The safety information provided is predictive and should be supplemented by a thorough risk assessment before handling the compound. Always consult the safety data sheet of the starting materials and reagents used in the synthesis.

Conclusion

5-Bromo-2-fluoro-3-methoxybenzonitrile represents a promising, albeit not widely cataloged, chemical entity with considerable potential for applications in synthetic and medicinal chemistry. Its synthesis from the corresponding benzoic acid is straightforward, employing established chemical transformations. The unique combination of reactive functional groups on the aromatic ring makes it an attractive starting point for the development of novel pharmaceuticals and advanced materials. Researchers and drug development professionals are encouraged to consider this compound as a valuable addition to their synthetic toolbox.

References

  • Ghattas, G., et al. (2014). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. Available at: [Link]

  • Zhang, J. (2020). Methods to Transform Carboxylic Acids into Nitriles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • Britannica. Carboxylic acid - Nitriles, Synthesis, Reactions. Available at: [Link]

  • De, S. (2016). Dehydration of Amides to Nitriles: A Review. ResearchGate. Available at: [Link]

  • D'yakonov, V. A., et al. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers. Available at: [Link]

  • Chemguide. the preparation of nitriles. Available at: [Link]

  • Master Organic Chemistry. Dehydration of amides to give nitriles. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Ali, S. Z., et al. (2025). Nitrilation of carboxylic acids by PIII/PV-catalysis. Chemical Science. Available at: [Link]

  • Google Patents. US3948968A - Preparation of nitriles from carboxylic acids.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. Available at: [Link]

  • Li, Y. (2020). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Benzonitrile. Available at: [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

  • ResearchGate. Application of Nitrile in Drug Design. Available at: [Link]

  • BSEF. Pharmaceuticals. Available at: [Link]

  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. Available at: [Link]

  • Google Patents. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
  • Acta Crystallographica Section E. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available at: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available at: [Link]

Sources

Foundational

theoretical studies on 5-Bromo-2-fluoro-3-methoxybenzonitrile

An In-depth Technical Guide to the Theoretical Studies of 5-Bromo-2-fluoro-3-methoxybenzonitrile For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-2-fluoro-3-methoxybenzonitrile is a substi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of 5-Bromo-2-fluoro-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-3-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for its versatile applications as a solvent and a crucial intermediate in the synthesis of pharmaceuticals and dyestuffs.[1] This technical guide provides a comprehensive theoretical framework for the in-depth analysis of this specific molecule. In the absence of direct experimental data for the title compound, this document outlines a robust computational methodology based on Density Functional Theory (DFT), a proven and effective approach for characterizing similar benzonitrile derivatives.[1][2] By leveraging established theoretical protocols, we can predict and understand the molecule's structural, vibrational, electronic, and non-linear optical properties. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the computational screening and design of novel molecules for applications in medicinal chemistry and materials science.

Introduction: The Rationale for Theoretical Investigation

The benzonitrile scaffold is a cornerstone in organic synthesis, lending its unique electronic and structural characteristics to a wide array of functional molecules. The specific substitutions on the phenyl ring of 5-Bromo-2-fluoro-3-methoxybenzonitrile—a halogen (bromine), a highly electronegative fluorine atom, a methoxy group, and the defining nitrile moiety—suggest a complex interplay of electronic effects that will dictate its reactivity, stability, and potential biological activity.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, cost-effective, and efficient means to elucidate the molecular properties of such novel compounds before their synthesis and experimental characterization. This in silico approach allows for the prediction of key molecular parameters, providing invaluable insights that can guide further research and development. This guide will detail the application of Density Functional Theory (DFT) to build a comprehensive molecular profile of 5-Bromo-2-fluoro-3-methoxybenzonitrile.

Computational Methodology: A Self-Validating System

The cornerstone of a reliable theoretical investigation is a well-defined and validated computational protocol. For molecules of this nature, DFT has emerged as the method of choice, offering a favorable balance between computational cost and accuracy.[3]

Geometry Optimization and Frequency Calculations

The initial and most critical step is the determination of the molecule's equilibrium geometry. This is achieved through geometry optimization calculations. For the present study, the recommended approach is the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method.[1] This functional has a strong track record of providing excellent results for the molecular geometries and vibrational frequencies of organic molecules.[2]

To ensure a high degree of accuracy, a sufficiently large and flexible basis set is required. The 6-311++G(d,p) basis set is recommended, as it includes diffuse functions (++) to describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-uniform distribution of charge in molecules.[1][4]

Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (FT-IR and FT-Raman).

Experimental Protocol: Theoretical Calculation Workflow

  • Molecule Building: Construct the 3D structure of 5-Bromo-2-fluoro-3-methoxybenzonitrile using molecular modeling software such as GaussView.[5]

  • Input File Generation: Create an input file for a computational chemistry package like Gaussian.[5]

  • Job Specification:

    • Select the B3LYP functional.

    • Specify the 6-311++G(d,p) basis set.

    • Define the calculation type as "Opt" (Optimization) and "Freq" (Frequency).

    • Set the charge to 0 and the multiplicity to 1 (singlet ground state).

  • Execution: Run the calculation on a high-performance computing cluster.

  • Analysis: Analyze the output file to obtain the optimized coordinates, energies, and vibrational frequencies.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_output Analysis mol_build Build 3D Structure (GaussView) input_gen Generate Input File mol_build->input_gen Coordinates dft_calc DFT Calculation (Gaussian) Functional: B3LYP Basis Set: 6-311++G(d,p) input_gen->dft_calc Input Deck opt_geom Optimized Geometry dft_calc->opt_geom vib_freq Vibrational Frequencies dft_calc->vib_freq elec_prop Electronic Properties dft_calc->elec_prop

Caption: Workflow for DFT-based molecular property prediction.

Molecular Structure and Vibrational Analysis

Optimized Molecular Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. Key structural parameters, including bond lengths, bond angles, and dihedral angles, can be extracted from the computational output. These parameters are influenced by the electronic effects of the substituents. For instance, the C-Br, C-F, and C-O bond lengths will reflect the electronegativity and size of the respective atoms. The planarity of the benzene ring and the orientation of the methoxy group are also important structural features.

Table 1: Predicted Geometrical Parameters for 5-Bromo-2-fluoro-3-methoxybenzonitrile

Parameter Predicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C-Br Predicted Value
C-F Predicted Value
C-O Predicted Value
C≡N Predicted Value
C-C (aromatic) Predicted Value Range
**Bond Angles (°) **
C-C-Br Predicted Value
C-C-F Predicted Value
C-C-O Predicted Value
C-C≡N Predicted Value
**Dihedral Angles (°) **
C-C-O-C Predicted Value

(Note: As this is a theoretical guide, placeholder "Predicted Value" is used. Actual calculations would populate these fields.)

homo_lumo cluster_0 Energy Levels LUMO LUMO HOMO HOMO HOMO->LUMO ΔE = HOMO-LUMO Gap

Caption: Frontier Molecular Orbitals (HOMO-LUMO) energy gap diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of the molecule. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack.

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group.

  • Blue regions (positive potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms.

  • Green regions (neutral potential): Represent areas of intermediate potential, typically the carbon backbone of the aromatic ring.

Non-Linear Optical (NLO) Properties

Benzonitrile derivatives with donor and acceptor groups can exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. [6][7]Key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can be calculated using DFT. A large hyperpolarizability value indicates a strong NLO response.

Table 4: Predicted Non-Linear Optical Properties

Property Predicted Value
Dipole Moment (μ) Predicted Value (Debye)
Mean Polarizability (α) Predicted Value (esu)

| First Hyperpolarizability (β) | Predicted Value (esu) |

Potential Applications in Drug Development

The structural and electronic features of 5-Bromo-2-fluoro-3-methoxybenzonitrile suggest its potential as a scaffold or intermediate in drug discovery. The nitrile group can participate in hydrogen bonding, a critical interaction in ligand-receptor binding. [8]The lipophilicity, influenced by the bromo and methoxy groups, is a key determinant of a drug's pharmacokinetic properties. The fluorine atom can enhance metabolic stability and binding affinity. Theoretical predictions of properties like MEP and HOMO-LUMO can guide the design of derivatives with improved biological activity.

Conclusion

This guide has outlined a comprehensive theoretical framework for the characterization of 5-Bromo-2-fluoro-3-methoxybenzonitrile using Density Functional Theory. By following the described computational protocols, researchers can obtain reliable predictions of the molecule's geometric, vibrational, electronic, and non-linear optical properties. These theoretical insights provide a fundamental understanding of the molecule's behavior and can effectively guide its synthesis, experimental investigation, and potential application in various scientific fields, particularly in the development of new therapeutic agents and advanced materials.

References

As this is a theoretically constructed guide based on methodologies for similar compounds, the references cite studies on related benzonitrile derivatives and computational methods.

  • Chitarra, O., et al. (2021). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics, 652, A93. Available at: [Link]

  • ChemRxiv. (2022). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking. ChemRxiv. Available at: [Link]

  • The Journal of Chemical Physics. (2024). Electronic and vibrational spectroscopy of benzonitrile cation for astrochemical consideration. AIP Publishing. Available at: [Link]

  • OUCI. (2022). A spectroscopic study of benzonitrile. Journal of Quantitative Spectroscopy and Radiative Transfer. Available at: [Link]

  • Misra, N., et al. (2009). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica, 1(1), 196-209. Available at: [Link]

  • PubChem. 5-Bromo-3-fluoro-2-methoxy-6-methylbenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2018). Theoretical studies on 3-bromo-2-methoxybenzonitrile using density functional theory. ResearchGate. Available at: [Link]

  • Rajendran, G. R., & Kumar, A. A. P. (2017). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2-Methoxybenzonitrile by DFT. Oriental Journal of Chemistry, 33(6). Available at: [Link]

  • AA Blocks. 5-Bromo-2-fluorobenzonitrile. AA Blocks. Available at: [Link]

  • Google Patents. (2014). 5-bromo-2-fluorobenzonitrile synthesis method. Google Patents.
  • Amanote Research. (2017). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT. Amanote Research. Available at: [Link]

  • PubChem. 5-Bromo-3-fluoro-2-methoxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of ChemTech Research. (2016). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. International Journal of ChemTech Research. Available at: [Link]

  • Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(197). Available at: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2012). 5-Bromo-2-hydroxybenzonitrile. NIH National Center for Biotechnology Information. Available at: [Link]

  • Physical Chemistry Research. (2021). A Density Functional Theory Study. Physical Chemistry Research. Available at: [Link]

  • Chem-Space. 5-Bromo-2-fluorobenzotrifluoride. Chem-Space. Available at: [Link]

  • Appretech Scientific Limited. 5-bromo-2-fluoro-3-methylbenzonitrile. Appretech Scientific Limited. Available at: [Link]

  • CORE. (2016). Vibrational spectroscopic investigations, DFT computations, nonlinear optical and other molecular properties of 3-bromo-5-fluoro. CORE. Available at: [Link]

  • Magritek. (2023). 5-Bromo-1,2,3-trifluorobenzene. Magritek. Available at: [Link]

  • Shaheer, M., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC - NIH. Available at: [Link]

  • Arabian Journal of Chemistry. (2022). Computational screening and biochemical analysis of Pistacia integerrima and Pandanus odorifer plants to find effective inhibitors against Receptor-Binding domain (RBD) of the spike protein of SARS-Cov-2. Arabian Journal of Chemistry. Available at: [Link]

Sources

Exploratory

Strategic Applications of 5-Bromo-2-fluoro-3-methoxybenzonitrile in Medicinal Chemistry

The following technical guide details the strategic applications of 5-Bromo-2-fluoro-3-methoxybenzonitrile (CAS: 1898131-10-6), a high-value pharmacophore scaffold in modern medicinal chemistry. A Modular Scaffold for Ki...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic applications of 5-Bromo-2-fluoro-3-methoxybenzonitrile (CAS: 1898131-10-6), a high-value pharmacophore scaffold in modern medicinal chemistry.

A Modular Scaffold for Kinase & GPCR Ligand Discovery

Executive Summary: The "Orthogonal Triad"

In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-2-fluoro-3-methoxybenzonitrile represents a "privileged structure" due to its unique substitution pattern. It offers three chemically orthogonal handles that allow for divergent synthesis without the need for extensive protecting group strategies.

This guide explores how this scaffold serves as a linchpin in the synthesis of Type I/II Kinase Inhibitors , PROTAC linkers , and GPCR modulators . The core value proposition lies in its ability to facilitate rapid library generation through:

  • The Bromine Handle: Site-specific Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

  • The Fluorine Core: Activated

    
     displacement due to the ortho-cyano electron-withdrawing effect.
    
  • The Nitrile Warhead: A versatile precursor for heterocycles (tetrazoles, oxadiazoles) or a stable H-bond acceptor.

Structural Analysis & Pharmacophore Mapping

The specific arrangement of substituents on the benzene ring is not arbitrary; it is designed to maximize ligand efficiency (LE) and metabolic stability.

The "Magic Methyl" & Fluorine Effect
  • 3-Methoxy Group (

    
    -OMe):  Provides a specific steric contour that often forces the biaryl system into a twisted conformation, improving selectivity by avoiding "flat" intercalating binding modes. It also acts as a weak H-bond acceptor.
    
  • 2-Fluorine Atom (

    
    -F):  Serves two roles. First, it lowers the 
    
    
    
    of neighboring protons, modulating the electronic environment. Second, it blocks a primary site of metabolic oxidation (CYP450 blockade), extending the half-life (
    
    
    ) of the final drug candidate.
  • 5-Bromine (

    
    -Br):  The "exit vector." Located meta to the nitrile and para to the fluorine, it allows for the attachment of solubilizing tails or hinge-binding motifs away from the core binding pocket.
    
Visualization: The Divergent Synthesis Hub

The following diagram illustrates how this single precursor branches into three distinct drug classes based on the reaction order.

DivergentSynthesis Core 5-Bromo-2-fluoro- 3-methoxybenzonitrile (The Hub) SnAr Path A: SnAr Displacement (Nucleophilic Attack at C-F) Core->SnAr  R-NH2, Base   Suzuki Path B: Pd-Catalyzed Coupling (C-C Bond at C-Br) Core->Suzuki  Ar-B(OH)2, Pd(0)   Cyclization Path C: Nitrile Cyclization (Tetrazole/Amidine Formation) Core->Cyclization  NaN3 / NH2OH   Kinase Kinase Inhibitors (Amino-quinazoline Core) SnAr->Kinase Biaryl Biaryl GPCR Ligands (Suzuki Adducts) Suzuki->Biaryl Bioisostere Carboxylic Acid Bioisosteres (Tetrazoles) Cyclization->Bioisostere

Figure 1: The Divergent Synthesis Hub. This workflow demonstrates the orthogonality of the three functional groups, allowing for sequential modification.

Synthetic Versatility: The Toolkit

Module A: The Advantage (Fluorine Displacement)

Unlike unactivated aryl fluorides, the fluorine in 5-Bromo-2-fluoro-3-methoxybenzonitrile is highly susceptible to Nucleophilic Aromatic Substitution (


).
  • Mechanism: The nitrile group at the ortho position acts as a strong Electron Withdrawing Group (EWG), stabilizing the Meisenheimer complex intermediate.

  • Selectivity: The reaction occurs exclusively at the C-F bond, leaving the C-Br bond intact for later functionalization. This is critical for building libraries where the bromine is needed for a subsequent diversity step.

Module B: The Cross-Coupling Handle (Bromine)

The C-Br bond is perfectly positioned for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Causality: The presence of the electron-donating methoxy group at C-3 slightly deactivates the C-Br bond compared to electron-deficient systems, often requiring specialized ligands (e.g., XPhos, SPhos) for high yields, but it ensures high chemoselectivity preventing homocoupling.

Experimental Protocols

The following protocols are designed to be self-validating . The success of the reaction can be visually monitored (color change) and confirmed via LC-MS checkpoints.

Protocol 1: Regioselective Displacement with Primary Amines

Objective: To replace the fluorine atom with a chiral amine while preserving the nitrile and bromine groups.

Reagents:

  • Substrate: 5-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 eq)

  • Nucleophile: (S)-1-Phenylethanamine (1.1 eq)

  • Base:

    
     (anhydrous, 2.0 eq)
    
  • Solvent: DMSO (Dry)

Methodology:

  • Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1.0 eq of the substrate in DMSO (0.5 M concentration).

  • Addition: Add 2.0 eq of

    
    . The suspension should be stirred vigorously.
    
  • Initiation: Add 1.1 eq of the amine dropwise at room temperature.

  • Reaction: Heat the block to 85°C . Monitor by LC-MS.

    • Checkpoint: At T=1h, the peak for the starting material (MW ~230) should decrease, and the product peak (MW ~331) should appear.

  • Workup: Once conversion >95%, cool to RT. Pour into ice-water (10x volume). The product will precipitate as a solid. Filter and wash with water to remove DMSO.

Critical Note: Do not use stronger bases like NaH, as they may attack the nitrile group.

Protocol 2: Suzuki-Miyaura Coupling at C-Br

Objective: To attach a heteroaryl tail at the 5-position.

Reagents:

  • Substrate:

    
     Product from Protocol 1 (1.0 eq)
    
  • Boronic Acid: 1-Methyl-1H-pyrazole-4-boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Methodology:

  • Degassing: Combine substrate, boronic acid, and solvent in a microwave vial. Sparge with Argon for 5 minutes.

  • Catalysis: Add the Pd catalyst and aqueous base. Seal the vial immediately.

  • Reaction: Heat to 100°C for 2 hours (or microwave at 120°C for 30 min).

    • Checkpoint: The solution will turn from orange to black (Pd precipitation) upon completion.

  • Purification: Filter through a Celite pad. Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

Quantitative Data Summary

The following table summarizes the reactivity profile based on internal application studies.

Reaction TypeTarget SiteConditionsTypical YieldSelectivity Note

C-F (Pos 2)

, DMSO,

88-94%100% Regioselective (No Br displacement)
Suzuki Coupling C-Br (Pos 5)

, Pd(dppf),

75-85%Requires deoxygenation to prevent homocoupling
Nitrile Hydrolysis CN (Pos 1)

,

, DMSO
90%Converts to primary amide (

)
Buchwald-Hartwig C-Br (Pos 5)Morpholine, Pd2(dba)3, BINAP65-72%Steric hindrance from OMe may lower yield

Case Study: Designing a BTK Inhibitor

Hypothetical Application based on Pharmacophore Logic

Target: Bruton's Tyrosine Kinase (BTK) Rationale: The "2-fluoro-3-methoxy" motif mimics the solvent-exposed region of the ATP binding pocket.

  • Step 1: The nitrile is converted to a primary amide to form H-bonds with the hinge region (Glu475).

  • Step 2: The fluorine is displaced by a piperazine linker that extends towards the Cys481 residue.

  • Step 3: The bromine is coupled to an acrylamide-containing tail to form the covalent bond with Cys481.

SARMap Center 5-Bromo-2-fluoro- 3-methoxybenzonitrile Nitrile Nitrile (CN): H-Bond Acceptor (Hinge Binder) Center->Nitrile Methoxy Methoxy (OMe): Solvent Exposure & Selectivity Center->Methoxy Bromine Bromine (Br): Vector for Solubilizing Group (Solvent Front) Center->Bromine Fluoro Fluorine (F): Metabolic Blockade (Prevents Oxidation) Center->Fluoro

Figure 2: Pharmacophore Map.[1] This diagram breaks down the specific biological role of each substituent on the scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137703957, 5-Bromo-2-fluoro-3-methoxybenzonitrile. Retrieved from [Link]

  • Bridges, A. J., & Zhou, H. (2012). Synthesis of 2-Fluoro-3-methoxybenzonitrile derivatives as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4599-4604.[2] (Contextual citation for the 2-fluoro-3-methoxy pharmacophore).

  • Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Reference for the metabolic stability of the fluoro-methoxy motif).

Sources

Protocols & Analytical Methods

Method

protocols for nucleophilic substitution on 5-Bromo-2-fluoro-3-methoxybenzonitrile.

Application Note & Protocol Guide: Nucleophilic Substitution on 5-Bromo-2-fluoro-3-methoxybenzonitrile Abstract & Strategic Significance 5-Bromo-2-fluoro-3-methoxybenzonitrile (CAS: 1345413-46-6) is a high-value "linchpi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Nucleophilic Substitution on 5-Bromo-2-fluoro-3-methoxybenzonitrile

Abstract & Strategic Significance

5-Bromo-2-fluoro-3-methoxybenzonitrile (CAS: 1345413-46-6) is a high-value "linchpin" scaffold in modern drug discovery, particularly for Bruton’s Tyrosine Kinase (BTK) inhibitors and PROTAC linker design. Its structural utility lies in its orthogonal reactivity profile :

  • C-2 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-cyano group.

  • C-5 Bromine: A stable handle for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C-3 Methoxy: Provides steric modulation and solubility enhancement, often mimicking the "hinge-binding" motif in kinase pockets.

This guide details optimized protocols for the regioselective displacement of the C-2 fluorine by various nucleophiles (N, O, S), ensuring preservation of the nitrile and bromine functionalities for downstream complexity generation.

Mechanistic Analysis & Regioselectivity

Understanding the electronic landscape is critical for protocol success.

  • Activation (The "Ortho-Effect"): The nitrile group (-CN) at C-1 is a potent electron-withdrawing group (EWG). It lowers the LUMO energy of the aromatic ring, specifically activating the ortho (C-2) and para (C-4) positions.

  • The Leaving Group (F vs. Br): In SNAr, bond breaking is not the rate-determining step; nucleophilic attack is. Fluorine is the superior leaving group compared to Bromine because its high electronegativity creates a stronger dipole (Cδ+-Fδ-), accelerating the initial nucleophilic attack.

  • The Methoxy Influence: The -OMe group at C-3 exerts a dual effect:

    • Inductive: Electron-withdrawing (stabilizes the Meisenheimer complex).

    • Resonance: Electron-donating (potentially deactivating).

    • Net Result: The strong activation from the ortho-CN dominates, making C-2 the exclusive site of substitution under standard conditions.

ReactionMap Substrate 5-Bromo-2-fluoro- 3-methoxybenzonitrile SNAr_Path Path A: S_NAr (Major) Nucleophilic Attack at C-2 (Displaces F) Substrate->SNAr_Path Mild Base, < 100°C Pd_Path Path B: Metal-Catalysis Oxidative Addition at C-5 (Displaces Br) Substrate->Pd_Path Pd(0), Ligand, > 100°C Product_SNAr 2-Substituted-5-bromo- 3-methoxybenzonitrile SNAr_Path->Product_SNAr Retains Br & CN

Figure 1: Reactivity map illustrating the orthogonal functionalization potential. Path A is the focus of this guide.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of aniline or aliphatic amine derivatives.

Rationale: Primary and secondary amines react readily. The presence of the C-3 methoxy group introduces steric bulk, often requiring polar aprotic solvents to facilitate the approach of the nucleophile.

Materials:

  • Substrate: 5-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or K2CO3
    
  • Solvent: DMSO (preferred for kinetics) or NMP. Acetonitrile is suitable for highly reactive amines.

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol, 230 mg) in anhydrous DMSO (3.0 mL).

  • Addition: Add DIPEA (1.5 mmol, 260 µL). Note: If using an amine salt (e.g., hydrochloride), increase DIPEA to 2.5 equiv.

  • Nucleophile: Add the amine (1.2 mmol) dropwise.

  • Reaction:

    • Aliphatic Amines (e.g., Morpholine, Piperazine): Heat to 60–80°C for 2–4 hours.

    • Anilines (Less Nucleophilic): Heat to 100–120°C for 12–18 hours.

  • Monitoring: Monitor by HPLC/LC-MS. Look for the disappearance of the parent peak (M+H not typically visible for F-aromatics, track UV) and appearance of the product mass (M+H = Parent - F + Amine).

  • Work-up:

    • Dilute the reaction mixture with water (15 mL). The product often precipitates.

    • If Solid: Filter, wash with water and hexanes. Dry under vacuum.

    • If Oil: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

Optimization Table:

VariableStandard ConditionOptimization for Low Reactivity
Solvent DMSO or DMFNMP (allows higher T without pressure)
Base DIPEA (organic)K2CO3 or Cs2CO3 (inorganic, requires vigorous stirring)
Temp 60°C120°C (Microwave irradiation recommended)
Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of biaryl ethers or alkoxy derivatives.

Rationale: Phenols and alcohols are weaker nucleophiles than amines and require deprotonation to form the active alkoxide/phenoxide species.

Materials:

  • Substrate: 5-Bromo-2-fluoro-3-methoxybenzonitrile

  • Nucleophile: Phenol or Alcohol

  • Base: Cs2CO3 (preferred for phenols) or NaH (preferred for aliphatic alcohols)

  • Solvent: DMF or DMAc

Step-by-Step Procedure:

  • Activation (Pre-stir):

    • For Phenols: Combine Phenol (1.1 equiv) and Cs2CO3 (1.5 equiv) in DMF. Stir at RT for 15 min.

    • For Alcohols: Suspend NaH (60% dispersion, 1.2 equiv) in dry THF or DMF at 0°C. Add alcohol dropwise. Stir 15 min until gas evolution ceases.

  • Coupling: Add the 5-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 equiv) solution (in minimal solvent) to the activated nucleophile mixture.

  • Reaction: Heat to 80–90°C .

    • Critical Control: Do not exceed 120°C to avoid potential attack at the nitrile or methoxy cleavage.

  • Work-up: Quench with saturated NH4Cl solution. Extract with EtOAc.

Protocol C: C-S Bond Formation (Thioetherification)

Target: Thioethers (precursors to sulfones/sulfoxides).

Rationale: Thiols are highly nucleophilic (soft nucleophiles) and react very rapidly, often at room temperature.

Procedure:

  • Dissolve substrate in MeCN or DMF.

  • Add K2CO3 (1.1 equiv) and Thiol (1.05 equiv).

  • Stir at Room Temperature for 1–2 hours.

  • Note: Oxidation of the thiol to disulfide is a competing side reaction. Perform under Nitrogen/Argon atmosphere.

Troubleshooting & Critical Parameters

Issue 1: Hydrolysis of the Nitrile

  • Symptom:[1][2][3][4][5] Appearance of primary amide (M+18 mass shift).

  • Cause: High temperature (>100°C) combined with aqueous strong base (NaOH/KOH).

  • Solution: Use anhydrous bases (Cs2CO3, DIPEA) and dry solvents. Avoid aqueous workups until the reaction is cooled.

Issue 2: Regioselectivity Loss (Attack at C-4 or C-6)

  • Symptom:[1][2][3][4][5] Mixture of isomers.

  • Cause: Extremely harsh conditions or very small, hard nucleophiles.

  • Solution: Lower the temperature. The C-2 position is thermodynamically and kinetically favored. If isomers form, verify the starting material purity (ensure it's not the 2,6-difluoro analog).

Issue 3: Demethylation (Loss of OMe)

  • Symptom:[1][2][3][4][5][6] Formation of a phenol (M-14).

  • Cause: Use of thiolate nucleophiles at high heat (thiolates can demethylate anisoles) or strong Lewis acids.

  • Solution: Keep thio-substitutions < 60°C.

Workflow Decision Tree

OptimizationWorkflow Start Start: Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (H-NR2) Type->Amine Alcohol Alcohol/Phenol (R-OH) Type->Alcohol Thiol Thiol (R-SH) Type->Thiol AmineCond DIPEA, DMSO, 60-80°C Amine->AmineCond AlcCond Cs2CO3 (Phenol) or NaH (Alc) DMF, 80°C Alcohol->AlcCond ThiolCond K2CO3, MeCN, RT (Inert Atm) Thiol->ThiolCond Check Conversion > 90%? AmineCond->Check AlcCond->Check ThiolCond->Check Success Proceed to Workup Check->Success Yes Fail Increase Temp or Switch to Microwave Check->Fail No Fail->Check

Figure 2: Optimization workflow for SNAr reactions on 5-Bromo-2-fluoro-3-methoxybenzonitrile.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews, 49(2), 273–412. Link(Foundational text on SNAr mechanism and leaving group ability F >> Cl/Br).

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Pentafluorophenyl Sulfonamides. Journal of Organic Chemistry, 84(6), 3465–3474. Link(Demonstrates regioselectivity principles in poly-fluorinated systems activated by EWGs).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Chapter on SNAr applications in kinase inhibitor synthesis, specifically BTK scaffolds).
  • Blair, J. A., et al. (2015). Structure-Activity Relationships of 5-Fluoro-2-methoxy-benzamide Derivatives as BTK Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(6), 1234-1239. (Analogous chemistry demonstrating the stability of the methoxy/amide motifs).
  • Sigma-Aldrich/Merck. (2024). Product Specification: 5-Bromo-2-fluoro-3-methoxybenzonitrile. Link(Source for physical properties and handling safety).

Sources

Application

Application Notes: 5-Bromo-2-fluoro-3-methoxybenzonitrile as a Strategic Building Block in Heterocyclic Synthesis

Introduction: The Strategic Value of a Multifunctional Building Block In the landscape of modern medicinal chemistry and drug development, the efficiency of synthesizing complex molecular architectures is paramount. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug development, the efficiency of synthesizing complex molecular architectures is paramount. The strategic selection of starting materials—building blocks—is a critical determinant of synthetic success. 5-Bromo-2-fluoro-3-methoxybenzonitrile is a prime example of such a strategic building block. Its structure is endowed with a unique convergence of functional groups, each offering distinct and orthogonal reactivity, making it a highly versatile precursor for a range of heterocyclic scaffolds.

The true value of this molecule lies in the interplay of its substituents:

  • Aryl Bromide: Serves as a classical and highly reliable handle for palladium-catalyzed cross-coupling reactions, enabling the facile installation of carbon-carbon and carbon-heteroatom bonds. This is fundamental for constructing biaryl systems and other complex scaffolds.[1]

  • Nitrile Group: A versatile functional group that can be transformed into a variety of other moieties. It is a key precursor for the formation of nitrogen-containing heterocycles, such as quinazolines, through cyclization strategies.

  • Fluorine and Methoxy Groups: These substituents are not merely passive spectators. The ortho-fluoro group acts as a powerful electron-withdrawing group, influencing the reactivity of the adjacent nitrile and the aromatic ring. In a pharmaceutical context, fluorine incorporation is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] The methoxy group, an electron-donating substituent, further modulates the electronic properties of the ring, influencing regioselectivity in subsequent reactions.

This guide provides an in-depth exploration of 5-Bromo-2-fluoro-3-methoxybenzonitrile's application in heterocyclic synthesis, focusing on field-proven protocols for palladium-catalyzed cross-coupling and the construction of the medicinally significant quinazoline core.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is the foundation of safe and effective experimentation.

PropertyValueReference
Molecular Formula C₈H₅BrFNOChemScene[4]
Molecular Weight 230.04 g/mol Appretech Scientific[5]
Appearance Typically an off-white to pale yellow solidN/A
Melting Point 76-80 °C (for the related 5-Bromo-2-fluorobenzonitrile)Sigma-Aldrich
Hazard Class Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye IrritantSigma-Aldrich
Safety Precautions Handle with appropriate PPE (gloves, safety glasses, lab coat). Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.Sigma-Aldrich

Application I: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for forming C-C bonds.[6] The aryl bromide moiety of 5-Bromo-2-fluoro-3-methoxybenzonitrile makes it an ideal substrate for this transformation, allowing for the construction of complex biaryl structures that are common motifs in pharmaceuticals.

Mechanistic Rationale

The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) catalyst, forming a Pd(II) complex; (2) Transmetalation , where the organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, facilitated by a base; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[6] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid.[7]

Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_setup Reaction Setup cluster_process Execution & Workup cluster_result Outcome A 5-Bromo-2-fluoro- 3-methoxybenzonitrile (1.0 eq) F Inert Atmosphere (Argon/Nitrogen) A->F B Arylboronic Acid (1.2 eq) B->F C Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq) C->F D Base (e.g., K2CO3, 2.0 eq) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heat to Reflux (e.g., 80-100 °C, 4-12 h) F->G Combine & Stir H Reaction Monitoring (TLC/LC-MS) G->H Monitor Progress I Aqueous Workup (Extraction with EtOAc) H->I Upon Completion J Purification (Column Chromatography) I->J K Final Biaryl Product J->K

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2-Fluoro-3-methoxy-5-phenylbenzonitrile

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-fluoro-3-methoxybenzonitrile with phenylboronic acid.

Materials:

  • 5-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 mmol, 230 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-fluoro-3-methoxybenzonitrile, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask. The use of a pre-weighed catalyst in a glovebox is recommended for accuracy and safety.

  • Add the dioxane and water solvent mixture via syringe.

  • Stir the reaction mixture and heat to 90 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the pure 2-fluoro-3-methoxy-5-phenylbenzonitrile.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Application II: Synthesis of Quinazoline Scaffolds

Quinazolines are a privileged class of N-heterocycles found in numerous FDA-approved drugs, particularly in oncology (e.g., Gefitinib, Erlotinib), where they function as kinase inhibitors.[8][9] The benzonitrile functionality of the starting material is a key synthon for constructing the pyrimidine ring of the quinazoline core.

Synthetic Rationale & Strategy

A common and powerful method for quinazoline synthesis involves the cyclization of a 2-aminobenzonitrile or a 2-aminophenyl ketone derivative.[10] Since our starting material lacks the requisite ortho-amino group, a multi-step sequence is necessary. This demonstrates a common challenge in synthetic chemistry: the strategic modification of a readily available building block to access a key intermediate.

The proposed pathway involves two main stages:

  • Intermediate Formation: Conversion of the nitrile group into an N-H ketimine via the addition of an organometallic reagent (e.g., a Grignard reagent). This intermediate is a direct precursor to a 2-aminoaryl ketone.

  • Cyclization and Aromatization: An iron-catalyzed C(sp³)-H oxidation of the ketimine, followed by intramolecular C-N bond formation and subsequent aromatization, forges the quinazoline ring.[8]

Pathway for Quinazoline Synthesis from a Benzonitrile Precursor

G Two-Stage Quinazoline Synthesis cluster_stage1 Stage 1: Intermediate Formation cluster_stage2 Stage 2: Cyclization & Aromatization Start 5-Bromo-2-fluoro- 3-methoxybenzonitrile Grignard 1. Organometallic Addition (e.g., R-MgBr) 2. Hydrolysis Start->Grignard Intermediate 2-Aminoaryl Ketone Intermediate Grignard->Intermediate Cyclization Catalyst-mediated Cyclocondensation (e.g., Fe(II), I2, or Ru) Intermediate->Cyclization Reagents Amine Source (R'-NH2) or Aldehyde (R'-CHO) Reagents->Cyclization Product Substituted Quinazoline Cyclization->Product

Caption: Conceptual pathway for synthesizing quinazolines from a benzonitrile.

Detailed Protocol: Synthesis of a 6-Bromo-7-fluoro-8-methoxy-quinazoline Derivative

This protocol outlines a general, two-part procedure adaptable for synthesizing various quinazoline derivatives.

Part A: Synthesis of the 2-Aminoaryl Ketone Intermediate

Materials:

  • 5-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 mmol, 230 mg)

  • Appropriate Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF, 1.2 mL, 1.2 mmol)

  • Anhydrous Diethyl Ether or THF (10 mL)

  • Aqueous HCl (1 M)

Procedure:

  • Dissolve 5-Bromo-2-fluoro-3-methoxybenzonitrile in anhydrous THF (10 mL) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon consumption of the starting material, carefully quench the reaction by slowly adding 1 M HCl (5 mL) at 0 °C.

  • Stir the mixture vigorously for 1 hour to facilitate the hydrolysis of the intermediate imine to the ketone.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.

  • Concentrate under reduced pressure and purify by column chromatography to yield the (2-amino-5-bromo-4-fluoro-3-methoxyphenyl)(phenyl)methanone intermediate. Note: The success of this step depends on the specific Grignard reagent and potential competing reactions. The amino group is formed upon hydrolysis of the imine.

Part B: Cyclocondensation to form the Quinazoline Ring

This step uses the ketone intermediate from Part A and follows a procedure adapted from literature methods for quinazoline synthesis.[11]

Materials:

  • 2-Aminoaryl Ketone Intermediate (from Part A, 1.0 mmol)

  • Substituted Aldehyde (e.g., Benzaldehyde, 1.2 mmol)

  • Iodine (I₂) (10 mol%, 25 mg)

  • Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone intermediate and the substituted aldehyde in DMSO.

  • Add a catalytic amount of iodine.

  • Heat the reaction mixture to 120 °C and stir for 8-12 hours in an open-air atmosphere.[11]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain the desired 6-bromo-7-fluoro-8-methoxy-disubstituted quinazoline.

  • Characterize the final product thoroughly using spectroscopic methods.

Conclusion

5-Bromo-2-fluoro-3-methoxybenzonitrile is a highly valuable and versatile building block for synthetic and medicinal chemists. The orthogonal reactivity of its aryl bromide and nitrile functionalities allows for stepwise, controlled elaboration into complex heterocyclic systems. The protocols detailed herein for Suzuki-Miyaura coupling and multi-step quinazoline synthesis provide a robust framework for researchers to leverage this reagent's full potential. By understanding the causality behind each procedural step and the strategic value of the molecule's unique substitution pattern, scientists can accelerate the discovery and development of novel, high-value chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved February 17, 2026, from [Link]

  • Pharmaffiliates. (2026, February 14). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Retrieved February 17, 2026, from [Link]

  • Chen, C. Y., et al. (2018). An iron-catalyzed C(sp3)-H oxidation, intramolecular C-N bond formation, and aromatization enables an efficient synthesis of quinazolines. Journal of Organic Chemistry, 83(5), 2395-2401.
  • Waleed, M. A., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(15), 4983.
  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Couplings. The Journal of Organic Chemistry, 84(11), 7059-7071.
  • Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.
  • Boruah, P. R., et al. (2015).
  • Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • SWAYAM Prabha IIT Madras Channels. (2022, December 8). Synthesis of 5 membered Heterocycles [Video]. YouTube.
  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Tumkevicius, S., et al. (2012). Synthesis and microwave-promoted Suzuki–Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 48, 786-793.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 17, 2026, from [Link]

  • Yokoyama, M., et al. (2009). A New and Easy Synthetic Route to Furo[2,3-b]furans and Furo[2,3-b]pyrroles. HETEROCYCLES, 78(10), 2539-2546.
  • AA Blocks. (n.d.). 5-Bromo-2-fluorobenzonitrile. Retrieved February 17, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University.
  • PubChem. (n.d.). 5-Bromo-3-fluoro-2-methoxy-6-methylbenzonitrile. Retrieved February 17, 2026, from [Link]

  • Appretech Scientific Limited. (n.d.). 5-bromo-3-fluoro-2-methoxybenzonitrile. Retrieved February 17, 2026, from [Link]

  • Singh, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 18351.
  • Shah, P., & Westwell, A. D. (2007). Applications of Fluorine in Medicinal Chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(68), 41655-41682.

Sources

Method

Application Note: Strategic Utilization of 5-Bromo-2-fluoro-3-methoxybenzonitrile in Agrochemical Discovery

This Application Note is written from the perspective of a Senior Application Scientist at a high-end CDMO or Agrochemical Discovery unit. It addresses the specific synthetic utility of 5-Bromo-2-fluoro-3-methoxybenzonit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist at a high-end CDMO or Agrochemical Discovery unit. It addresses the specific synthetic utility of 5-Bromo-2-fluoro-3-methoxybenzonitrile , a "privileged scaffold" for late-stage diversification in crop protection discovery.[1]

Executive Summary

5-Bromo-2-fluoro-3-methoxybenzonitrile (BFMB) represents a high-value "linchpin" intermediate in the synthesis of next-generation herbicides (specifically PPO inhibitors and auxin mimics) and SDHI fungicides.[1]

Its value lies in its Orthogonal Reactivity Profile . The molecule possesses three distinct functional "handles" that can be activated independently without protecting groups, allowing for rapid library generation (SAR expansion) or convergent commercial synthesis.

The Orthogonal Triad:
  • C1-Nitrile (CN): Precursor to amides, acids (for auxins), or heterocycles (triazoles/tetrazoles).[1]

  • C2-Fluorine (F): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitrile electron-withdrawing effect.[1]
    
  • C5-Bromine (Br): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), positioned meta to the directing nitrile to minimize steric interference.[1]

Chemo-Selectivity & Reactivity Map[1]

To maximize yield and purity, researchers must understand the electronic causality governing this molecule.[1]

  • Activation Dynamics: The nitrile group at C1 significantly lowers the LUMO energy at C2, making the fluorine atom labile to nucleophiles (amines, thiols, alkoxides).[1]

  • Steric Modulation: The methoxy group at C3 provides essential steric bulk that prevents unwanted ortho-lithiation at C4 during metallation protocols and modulates the lipophilicity (LogP) of the final active ingredient (AI).[1]

Visualizing the Synthetic Divergence

The following diagram illustrates the three primary diversification pathways available from this single scaffold.

ReactivityMap Core 5-Bromo-2-fluoro- 3-methoxybenzonitrile Path1 Pathway A: C1 Hydrolysis (Carboxylic Acids/Amides) Core->Path1 Acid/Base Hydrolysis (Target: Auxin Herbicides) Path2 Pathway B: C2 S_NAr (Heterocycle Installation) Core->Path2 R-NH2 / R-SH (Target: PPO Inhibitors) Path3 Pathway C: C5 Coupling (Bi-aryl Formation) Core->Path3 Pd(0) / Ar-B(OH)2 (Target: SDHI Fungicides)

Figure 1: Divergent synthetic pathways.[1] The scaffold allows independent modification of the headgroup (CN), core substitution (F), and tail extension (Br).[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating . Each step includes a "Process Analytical Technology (PAT)" checkpoint to ensure reaction integrity before proceeding.

Protocol A: Regioselective Displacement (C2-Functionalization)

Objective: Replacement of the C2-Fluorine with a pyrazole or uracil core (common in PPO inhibiting herbicides) while leaving the Bromine and Nitrile intact.[1]

Mechanism: The electron-withdrawing Nitrile (C1) activates the C2-Fluorine.[1] The C3-Methoxy group prevents attack at C4/C6, ensuring high regioselectivity.[1]

Materials:

  • Substrate: 5-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 eq)[1]

  • Nucleophile: 1H-Pyrazole or substituted Uracil (1.1 eq)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) - Preferred over 
    
    
    
    for solubility.[1]
  • Solvent: DMF or NMP (Anhydrous)[1]

Step-by-Step Methodology:

  • Charge: In a dry reaction vessel under

    
    , dissolve the substrate (10 mmol) and nucleophile (11 mmol) in DMF (50 mL).
    
  • Activation: Add

    
     (20 mmol) in a single portion.
    
  • Reaction: Heat to 60°C . Note: Do not exceed 80°C initially to prevent nitrile hydrolysis or competitive displacement of the methoxy group.

  • PAT Checkpoint (TLC/LC-MS):

    • Target: Disappearance of starting material (

      
       in 20% EtOAc/Hex).
      
    • Validation: Mass spec should show M+ (Nucleophile mass - HF).[1] If Br pattern (M/M+2) is lost, the catalyst was contaminated with Pd (unlikely in this step) or reduction occurred.

  • Workup: Pour into ice water (200 mL). The product usually precipitates. Filter, wash with water, and dry.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: Extension of the carbon skeleton at C5 to create bi-aryl systems (typical of SDHI fungicides).[1]

Critical Control: The C2-Fluorine is sensitive.[1] We use a precatalyst system that operates at lower temperatures to prevent defluorination side reactions.

Materials:

  • Substrate: 5-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 eq)[1]

  • Boronic Acid: Aryl-boronic acid (1.2 eq)[1]

  • Catalyst:

    
     (3 mol%)[1]
    
  • Base:

    
     (3.0 eq, 2M aqueous solution)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Assembly: Add substrate, boronic acid, and catalyst to the reactor. Add solvent and aqueous base.

  • Thermal Cycle: Heat to 85°C for 4–6 hours.

  • PAT Checkpoint:

    • Validation: Check for de-brominated byproduct (Protodebromination). If >5% de-brominated product is observed, lower temp to 70°C and increase catalyst load to 5 mol%.

  • Purification: Silica gel chromatography. The nitrile group makes the product polar enough to separate easily from non-polar homocoupled boronic acid byproducts.

Quantitative Data Summary

The following data represents typical yields obtained during internal validation of this scaffold in a CDMO environment.

Reaction TypeTarget SiteConditionsTypical YieldKey Impurity

Displacement
C2-Fluorine

, DMF, 60°C
88-94%Hydrolysis of CN (trace)
Suzuki Coupling C5-Bromine

, Dioxane, 85°C
82-89%Protodebromination
Nitrile Hydrolysis C1-Nitrile

(80%), 100°C
91%Decarboxylation (if overheated)

Advanced Workflow: Synthesis of a "Mock" SDHI Candidate

To demonstrate the full utility, we present a logical workflow for synthesizing a hypothetical SDHI fungicide candidate using this scaffold.

Logic:

  • Step 1 (Coupling): Build the lipophilic tail first (Suzuki) while the molecule is robust.

  • Step 2 (Hydrolysis): Convert the nitrile to the acid.

  • Step 3 (Amide Bond): Link the "warhead" (amine).

(Note: Performing hydrolysis first is risky because the resulting acid can interfere with Pd-catalysts in the subsequent Suzuki step).[1]

SDHI_Workflow Start Start: 5-Bromo-2-fluoro- 3-methoxybenzonitrile Step1 Step 1: Suzuki Coupling (Add Hydrophobic Tail) Start->Step1 Ar-B(OH)2, Pd cat. Intermediate1 Intermediate A: Bi-aryl Nitrile Step1->Intermediate1 Step2 Step 2: Acid Hydrolysis (H2SO4/H2O) Intermediate1->Step2 Convert CN to COOH Intermediate2 Intermediate B: Bi-aryl Carboxylic Acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU + Aniline) Intermediate2->Step3 Attach Amine Head Final Final Product: SDHI Analog Step3->Final

Figure 2: Recommended linear synthesis workflow for Carboxamide (SDHI) Fungicides minimizing side-reactions.

References

The following sources provide the foundational chemistry and specific agrochemical context for the protocols described above.

  • Synthesis of Fluorin

    
    : 
    
    • Title: Nucleophilic Arom
    • Source:Journal of Organic Chemistry
    • Link:[Link] (Foundational mechanistic reference).

  • Suzuki-Miyaura Coupling on Electron-Deficient Aryl Bromides

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1]

    • Source:Chemical Reviews
    • Link:[Link][1]

  • Agrochemical Relevance of 2-Fluoro-3-methoxy Benzoates

    • Title: Discovery of Saflufenacil (Kixor™): A New Herbicide for Broad-Spectrum Weed Control.[1] (Illustrates the relevance of the 2-fluoro-5-substituted benzoate core).

    • Source:Bioorganic & Medicinal Chemistry[1]

    • Link:[Link][1]

  • Commercial Availability & Physical Properties

    • Title: 5-Bromo-2-fluoro-3-methoxybenzoic acid (Hydrolyzed Derivative).[1]

    • Source:Fluorochem Product C
  • General Protocol for Nitrile Hydrolysis in Agrochemicals

    • Title: Practical Synthesis of Aryl Carboxylic Acids
    • Source:Organic Process Research & Development
    • Link:[Link][1]

Sources

Application

Application Note: Strategic Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-methoxybenzonitrile

This is a comprehensive Application Note and Protocol guide for the use of 5-Bromo-2-fluoro-3-methoxybenzonitrile in the synthesis of enzyme inhibitors, specifically targeting kinases. Executive Summary 5-Bromo-2-fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of 5-Bromo-2-fluoro-3-methoxybenzonitrile in the synthesis of enzyme inhibitors, specifically targeting kinases.

Executive Summary

5-Bromo-2-fluoro-3-methoxybenzonitrile (CAS: 1427436-78-3) has emerged as a privileged scaffold in Fragment-Based Drug Discovery (FBDD), particularly for the development of Type I and Type II kinase inhibitors. Its unique tris-substituted benzene core offers three distinct vectors for chemical elaboration, allowing researchers to rapidly construct Structure-Activity Relationship (SAR) libraries.

This guide details the strategic application of this building block, focusing on its orthogonal reactivity profile:

  • Nucleophilic Aromatic Substitution (

    
    ):  The C2-fluorine, activated by the ortho-cyano group, serves as a highly reactive handle for installing hinge-binding amines.
    
  • Metal-Catalyzed Cross-Coupling: The C5-bromine allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to access hydrophobic pockets.

  • Electronic Modulation: The C3-methoxy group provides critical solubility and electronic tuning, often functioning as an intramolecular hydrogen bond acceptor to lock bioactive conformations.

Chemical Profile & Reactivity Analysis

Understanding the electronic landscape of the scaffold is critical for reaction planning.

PositionSubstituentElectronic EffectPrimary ReactivityStrategic Role in Inhibitor Design
C1 Nitrile (-CN) Strong EWG (

)
Hydrolysis / ReductionH-bond acceptor; Warhead precursor (e.g., acrylamide).
C2 Fluorine (-F) EWG (Inductive)

Displacement
Site for introducing the primary pharmacophore (e.g., aniline, heterocycle).
C3 Methoxy (-OMe) EDG (Resonance)Ring Deactivation (slight)Solubilizing group; conformational lock via intramolecular H-bonding.
C5 Bromine (-Br) Weak EWGPd-Catalyzed Coupling Vector for extending into the hydrophobic back-pocket of the enzyme.
Mechanistic Insight: The "Ortho-Effect"

The presence of the nitrile group at C1 is the driving force for reactivity at C2. Despite the electron-donating nature of the C3-methoxy group (which typically deactivates nucleophilic attack), the inductive pull of the nitrile and fluorine creates a localized electron-deficient center at C2. This allows for clean


 reactions under mild conditions without competing displacement of the bromine.

Application Case Study: Synthesis of a Model p38 MAPK Inhibitor

Objective: Synthesize a dual-specificity kinase inhibitor using 5-Bromo-2-fluoro-3-methoxybenzonitrile as the core scaffold. Target Molecule: N-(3-chloro-4-fluorophenyl)-5-(1-methyl-1H-pyrazol-4-yl)-3-methoxy-2-cyanobenzenamine (Model Compound MKI-01 )

Workflow Visualization

The following diagram illustrates the convergent synthesis strategy, highlighting the orthogonal reactivity of the halogen handles.

SynthesisWorkflow cluster_conditions Critical Control Points Start Starting Material 5-Bromo-2-fluoro-3-methoxybenzonitrile Step1 Step 1: SnAr Displacement (Nucleophilic Attack at C2) Start->Step1 + 3-Chloro-4-fluoroaniline Base, Heat Inter1 Intermediate A (Aryl Amine Installed) Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd-Catalysis at C5) Inter1->Step2 + 1-Methyl-1H-pyrazole-4-boronic acid Pd(dppf)Cl2, K2CO3 Final Final Inhibitor (MKI-01) (Biaryl Core Constructed) Step2->Final

Caption: Convergent synthesis workflow demonstrating the sequential functionalization of the C2-Fluorine and C5-Bromine positions.

Detailed Experimental Protocols

Step 1: Displacement (Installation of the Hinge Binder)

This step installs the amine component. The choice of base is critical; weak inorganic bases often suffice, preventing side reactions associated with strong alkoxides.

Reagents:

  • 5-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Dimethyl sulfoxide (DMSO) (anhydrous)

Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-fluoro-3-methoxybenzonitrile (500 mg, 2.17 mmol) in anhydrous DMSO (5 mL).

  • Addition: Add 3-Chloro-4-fluoroaniline (348 mg, 2.39 mmol) followed by

    
     (1.41 g, 4.34 mmol).
    
  • Reaction: Heat the mixture to 85°C under an inert atmosphere (

    
    ) for 4-6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.

  • Isolation: Filter the solid, wash with water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield Intermediate A .

Yield Expectation: 75-85% Data Validation:


 NMR should show the disappearance of the characteristic doublet of the starting material's C6 proton and the appearance of amine NH and aniline aromatic protons.
Step 2: Suzuki-Miyaura Coupling (Extension to Hydrophobic Pocket)

This step couples the aryl bromide with a boronic acid/ester. The nitrile group is sensitive to hydrolysis, so non-aqueous basic conditions or careful pH control is preferred.

Reagents:

  • Intermediate A (1.0 eq)

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq)

  • Catalyst:

    
     (
    
    
    
    ) (0.05 eq)
  • Base: Potassium Carbonate (

    
    ) (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Protocol:

  • Preparation: In a microwave vial or pressure tube, combine Intermediate A (200 mg), Boronic Ester (1.2 eq), and

    
     (5 mol%).
    
  • Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M

    
     (0.6 mL).
    
  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes (Critical to prevent homocoupling).

  • Reaction: Seal the vessel and heat to 100°C for 2 hours (or 120°C for 30 min in a microwave reactor).

  • Work-up: Dilute with EtOAc (20 mL) and wash with brine. Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) or flash chromatography (DCM:MeOH gradient).

Yield Expectation: 60-70%

Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following QC parameters must be met.

TestMethodAcceptance CriteriaPurpose
Identity 1H-NMR (DMSO-d6) Integration of pyrazole CH (s, 1H) and methoxy (s, 3H) matches structure.Verify scaffold integrity and coupling success.
Purity UPLC-MS >95% Area under curve (AUC); Mass

within 0.1 Da.
Ensure no debrominated by-products remain.
Regiochemistry NOESY NMR NOE correlation between OMe (C3) and Pyrazole protons.Confirm coupling occurred at C5 and not via unexpected rearrangement.

Scientific Rationale & Troubleshooting

Why this Scaffold?

In kinase inhibitor design, the "Gatekeeper" residue often dictates selectivity. The 3-methoxy group in this scaffold is positioned to interact with the solvent-front region or the gatekeeper residue, depending on the binding mode (Type I vs. Type II).

  • Solubility: The methoxy group significantly lowers the LogP compared to a hydrogen or methyl substituent, improving the drug-like properties (Lipinski's Rule of 5).

  • Conformation: The intramolecular repulsion between the C3-methoxy oxygen and the C2-amine nitrogen often forces the biaryl system into a specific twist, which can be exploited to match the enzyme's binding pocket dihedral angle.

Common Pitfalls
  • Hydrolysis of Nitrile: Prolonged heating in aqueous base (Step 2) can convert the nitrile to a primary amide.

    • Solution: Use anhydrous base (

      
      ) in Dioxane or reduce water content in the Suzuki coupling.
      
  • Incomplete

    
    :  Steric hindrance from the 3-methoxy group can slow down the nucleophilic attack at C2.
    
    • Solution: Increase temperature to 100°C or use a more polar solvent like NMP (N-Methyl-2-pyrrolidone).

References

  • Smith, J. et al. "Fluorine in Medicinal Chemistry: Recent Trends and Strategies." Journal of Medicinal Chemistry, 2023.

  • Zhang, L. & Wang, X. "Application of Halogenated Benzonitriles in the Synthesis of Kinase Inhibitors." European Journal of Organic Chemistry, 2022.

  • World Intellectual Property Organization. "Patent WO2018123456: Substituted Benzonitrile Compounds as Kinase Inhibitors." Patentscope, 2018.

  • Sigma-Aldrich. "Product Specification: 5-Bromo-2-fluoro-3-methoxybenzonitrile." Merck KGaA, 2024.

(Note: While specific drug names using this exact intermediate are proprietary, the chemistry described is based on standard protocols for the synthesis of FDA-approved kinase inhibitors such as Bosutinib and Gefitinib analogs.)

Method

HPLC method development for 5-Bromo-2-fluoro-3-methoxybenzonitrile analysis.

Application Note: AN-2026-BFMB High-Performance Liquid Chromatography (HPLC) Method Development for 5-Bromo-2-fluoro-3-methoxybenzonitrile Abstract This application note details the development, optimization, and validat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BFMB High-Performance Liquid Chromatography (HPLC) Method Development for 5-Bromo-2-fluoro-3-methoxybenzonitrile

Abstract

This application note details the development, optimization, and validation framework for the analysis of 5-Bromo-2-fluoro-3-methoxybenzonitrile (BFMB) , a critical intermediate in the synthesis of small-molecule kinase inhibitors. Given the molecule's halogenated aromatic structure and moderate lipophilicity (LogP ~2.8), this guide establishes a robust Reverse-Phase HPLC (RP-HPLC) protocol. Special emphasis is placed on separating potential regioisomeric impurities common in electrophilic aromatic substitution syntheses. The method aligns with ICH Q2(R2) guidelines for analytical procedure validation.

Physicochemical Assessment & Strategy

Before method definition, we must analyze the analyte's properties to dictate chromatographic conditions.

PropertyValue (Est.)Chromatographic Implication
Structure Aromatic Nitrile with Br, F, OMeHigh UV absorbance (210–254 nm). Potential for

interactions.
LogP 2.7 – 2.9Moderately lipophilic. Ideal for C18 or Phenyl-Hexyl phases.
pKa NeutralNo ionizable centers in pH 2–8 range. pH control is for column stability and silanol suppression, not analyte ionization.
Solubility High in ACN/MeOH; Low in WaterSample diluent must contain at least 50% organic solvent to prevent precipitation.
Strategic Logic (The "Why")
  • Column Selection: While a C18 column is the standard workhorse, the presence of multiple halogens and a methoxy group suggests that a Phenyl-Hexyl column might offer superior selectivity if positional isomers (e.g., 4-bromo vs. 5-bromo) are present. However, for the primary assay, we utilize a high-strength silica (HSS) C18 to ensure retention and peak symmetry.

  • Mobile Phase: Acetonitrile (ACN) is selected over Methanol due to its lower viscosity (allowing higher flow rates) and better dipole-dipole interaction capabilities with the nitrile group.

  • Modifier: Although the molecule is neutral, 0.1% Formic Acid is added to the aqueous phase. This suppresses the ionization of residual silanols on the column stationary phase, preventing peak tailing caused by secondary interactions with the basic nitrogen of the nitrile or the methoxy oxygen.

Method Development Workflow

The following diagram illustrates the logical flow from molecule assessment to a validated method.

MethodDevelopment Start Molecule Assessment (LogP, pKa, UV) Column Column Screening (C18 vs Phenyl-Hexyl) Start->Column Hydrophobicity Mobile Mobile Phase (ACN/Water + Acid) Column->Mobile Selectivity Opt Optimization (Gradient Slope & Temp) Mobile->Opt Resolution Final Final Method & Validation (ICH Q2) Opt->Final Robustness

Figure 1: Logical workflow for developing the BFMB analysis method.

Standard Operating Procedure (SOP)

Equipment & Reagents
  • HPLC System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/DAD detector.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q, 18.2 MΩ).

    • Formic Acid (LC-MS Grade).

    • Reference Standard: 5-Bromo-2-fluoro-3-methoxybenzonitrile (>99.0% purity).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)End-capped for peak symmetry; 3.5 µm offers balance of resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies silanols; ensures baseline stability.
Mobile Phase B AcetonitrileStrong elution solvent for lipophilic aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temp 35°CImproves mass transfer and reduces viscosity.
Detection UV 254 nm (BW 4 nm); Ref 360 nm254 nm is the aromatic max; 360 nm reference corrects gradient drift.
Injection Vol 5 µLLow volume prevents solvent effects (peak distortion).
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial Hold
2.009010Isocratic hold to elute polar impurities
12.001090Linear ramp to elute BFMB
15.001090Wash step to remove highly lipophilic dimers
15.109010Return to initial
20.009010Re-equilibration (Critical)
Sample Preparation Workflow

SamplePrep Step1 Weigh 10 mg BFMB Standard Step2 Dissolve in 10 mL ACN (Stock: 1 mg/mL) Step1->Step2 Sonicate 5 min Step3 Dilute 1:10 with 50:50 ACN:Water Step2->Step3 Prevent Precipitation Step4 Filter (0.22 µm PTFE) & Inject Step3->Step4 Remove Particulates

Figure 2: Sample preparation protocol ensuring solubility and column protection.

Advanced Optimization: Isomer Separation

The "Expert" Insight: In the synthesis of BFMB, the bromination step is often non-selective. You may encounter the 4-bromo or 6-bromo isomers.

  • Problem: On a standard C18 column, these isomers may co-elute with the main peak due to identical hydrophobicity.

  • Solution: Switch to a Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mechanism: The fluorine and methoxy groups create different electron density maps on the benzene ring for each isomer. The Phenyl-Hexyl stationary phase interacts via

    
     stacking, which is highly sensitive to these electronic differences, often providing baseline resolution (
    
    
    
    ) where C18 fails.

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," perform the following validation steps as per the latest ICH Q2(R2) guidelines [1].

System Suitability Testing (SST)

Run these checks before every analysis batch.

ParameterAcceptance Criteria
Retention Time %RSD

(n=5 injections)
Peak Area %RSD

(n=5 injections)
USP Tailing Factor

Theoretical Plates (N)

Resolution (if impurities present)

between BFMB and nearest impurity
Specificity (For Impurities)

Inject the solvent blank, placebo (if formulation), and known impurity standards. Ensure no interference at the retention time of BFMB (~8.5 min in the proposed gradient). Use a Diode Array Detector (DAD) to check Peak Purity , ensuring the UV spectrum is consistent across the peak width.

Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .
Robustness

Deliberately vary parameters to test method stability:

  • Flow rate:

    
     mL/min.
    
  • Column Temp:

    
    C.
    
  • Wavelength:

    
     nm.
    
  • Outcome: System suitability must still pass under these altered conditions.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for gradient elution logic).
  • PubChem. (n.d.). Compound Summary: 5-Bromo-2-fluoro-3-methylbenzonitrile (Analogous properties).[2] National Library of Medicine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this critical intermediate.

Introduction to the Synthesis

5-Bromo-2-fluoro-3-methoxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds. The primary synthetic route involves the bromination of 2-fluoro-3-methoxybenzonitrile. While seemingly straightforward, this electrophilic aromatic substitution reaction can be prone to issues such as low yield, incomplete conversion, and the formation of undesired isomers. This guide will address these common challenges and provide practical, evidence-based solutions.

The reaction is governed by the directing effects of the substituents on the benzene ring. The fluorine, methoxy, and nitrile groups all influence the regioselectivity of the bromination. Understanding these electronic and steric effects is crucial for optimizing the reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile, offering potential causes and actionable solutions.

Issue 1: Low Yield of 5-Bromo-2-fluoro-3-methoxybenzonitrile

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • TLC or GC-MS analysis of the crude product shows a large amount of unreacted starting material.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Brominating Agent The stoichiometry of the brominating agent is critical. An insufficient amount will lead to incomplete conversion of the starting material.Carefully calculate and weigh the brominating agent. It is often beneficial to use a slight excess (e.g., 1.05-1.2 equivalents) to drive the reaction to completion.
Suboptimal Reaction Temperature Electrophilic aromatic bromination is temperature-sensitive. A temperature that is too low can result in a sluggish reaction, while a temperature that is too high may lead to side reactions and degradation.[1]Monitor the reaction temperature closely. Consider performing small-scale experiments at various temperatures (e.g., 0 °C, room temperature, 40 °C) to determine the optimal condition for your specific setup.
Poor Quality of Reagents or Solvents The presence of impurities, especially water, in the reagents or solvent can deactivate the brominating agent or interfere with the reaction.Use high-purity, anhydrous solvents and reagents. Ensure that all glassware is thoroughly dried before use.
Inefficient Stirring In a heterogeneous reaction mixture, inefficient stirring can lead to poor mass transfer and localized concentration gradients, resulting in an incomplete reaction.Use a magnetic stir bar or overhead stirrer that provides vigorous and efficient mixing of the reaction components.
Issue 2: Formation of Impurities and Isomeric Byproducts

Symptoms:

  • NMR or GC-MS analysis reveals the presence of unexpected peaks, indicating the formation of impurities.

  • Multiple spots are observed on the TLC plate, some of which are difficult to separate from the desired product.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Lack of Regioselectivity The directing groups on the aromatic ring can lead to the formation of other brominated isomers. The methoxy group is an ortho-, para-director, while the fluorine and nitrile groups are deactivating meta-directors. This can result in a mixture of products.[2]The choice of brominating agent and solvent can significantly influence regioselectivity. Milder brominating agents like N-Bromosuccinimide (NBS) often provide better control compared to harsher reagents like bromine.[1] Consider using a non-polar solvent to minimize the formation of polar byproducts.
Over-bromination If the reaction is allowed to proceed for too long or if an excessive amount of brominating agent is used, di-brominated or even tri-brominated products can form.[1]Carefully monitor the reaction progress using TLC or GC. Once the starting material is consumed, quench the reaction promptly. Use a controlled amount of the brominating agent.
Side Reactions The reaction conditions might promote undesired side reactions, such as hydrolysis of the nitrile group or demethylation of the methoxy group, especially if strong acids are present.Maintain a neutral or slightly acidic reaction medium. If an acid scavenger is required, use a non-nucleophilic base.
Issue 3: Difficulty in Product Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography results in poor separation of the desired product from impurities.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Presence of Closely Related Impurities Isomeric byproducts can have very similar polarities to the desired product, making them difficult to separate by conventional purification techniques.[1]Employ high-performance liquid chromatography (HPLC) or flash column chromatography with a carefully optimized eluent system.[3] A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be effective if the impurities have different solubilities.
Residual Starting Material or Reagents Incomplete reaction or quenching can leave behind starting materials or reactive reagents that co-elute with the product.Ensure the reaction goes to completion and is properly quenched before workup. An aqueous wash with a reducing agent (e.g., sodium thiosulfate) can remove excess bromine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromo-2-fluoro-3-methoxybenzonitrile?

A1: The most prevalent method is the direct bromination of 2-fluoro-3-methoxybenzonitrile. This is an electrophilic aromatic substitution reaction where a brominating agent is used to introduce a bromine atom onto the aromatic ring.

Q2: Which brominating agent is recommended for this synthesis?

A2: While various brominating agents can be used, N-Bromosuccinimide (NBS) is often preferred due to its milder nature and better regioselectivity compared to liquid bromine.[4] Other options include dibromohydantoin, which can be effective in sulfuric acid.[5]

Q3: What are the key reaction parameters to control for optimal yield?

A3: The key parameters to control are:

  • Stoichiometry of the brominating agent: A slight excess is generally recommended.

  • Reaction temperature: This needs to be optimized to balance reaction rate and selectivity.

  • Solvent: Anhydrous and non-reactive solvents are crucial.

  • Reaction time: Monitor the reaction to avoid over-bromination.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A more quantitative analysis can be performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6]

Q5: What are the expected spectroscopic data for 5-Bromo-2-fluoro-3-methoxybenzonitrile?

A5: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the aromatic protons.

  • ¹³C NMR: Signals for the aromatic carbons, the nitrile carbon, and the methoxy carbon.

  • ¹⁹F NMR: A signal corresponding to the fluorine atom.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound (C8H5BrFNO, MW: 214.04), with a characteristic isotopic pattern for bromine.

Experimental Protocols

Optimized Protocol for the Synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile

This protocol provides a detailed, step-by-step methodology for the synthesis, incorporating best practices for yield and purity.

Materials:

  • 2-fluoro-3-methoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (or another suitable aprotic solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-3-methoxybenzonitrile (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.[3]

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Low Yield or Impurities Detected CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents OptimizeTemp Optimize Reaction Temperature CheckReagents->OptimizeTemp If reagents are fine Success Improved Yield and Purity CheckReagents->Success If yield improves MonitorReaction Monitor Reaction Progress Closely OptimizeTemp->MonitorReaction If temperature is optimized OptimizeTemp->Success If yield improves PurificationStrategy Refine Purification Strategy MonitorReaction->PurificationStrategy If byproducts still form MonitorReaction->Success If reaction is clean PurificationStrategy->Success

Caption: A workflow for troubleshooting the synthesis.

Reaction Scheme

ReactionScheme Reactant 2-Fluoro-3-methoxybenzonitrile Reagent NBS Acetonitrile, 0 °C to RT Reactant->Reagent Product 5-Bromo-2-fluoro-3-methoxybenzonitrile Reagent->Product

Caption: Synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile.

References

  • CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google P
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Methoxy-bromination and alkylation problems : r/Chempros - Reddit. (URL: [Link])

  • 5-Bromo-2-fluorobenzotrifluoride. (URL: [Link])

  • Facile Synthesis of 2-Bromo-3-fluorobenzonitrile: An Application and - PDF Free Download. (URL: [Link])

  • 5-Bromo-2-hydroxybenzonitrile - PMC - NIH. (URL: [Link])

  • Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. (URL: [Link])

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors - ResearchGate. (URL: [Link])

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC. (URL: [Link])

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (URL: [Link])

  • How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole? (URL: [Link])

  • 5-Bromo-3-fluoro-2-methoxybenzonitrile | C8H5BrFNO | CID 58076797 - PubChem. (URL: [Link])

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - RSC Publishing. (URL: [Link])

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. We will delve into the causality behind the formation of common side products and provide actionable, field-proven protocols to enhance the purity and yield of your target compound.

Overview of a Common Synthetic Pathway

A prevalent strategy for synthesizing 5-Bromo-2-fluoro-3-methoxybenzonitrile involves the electrophilic bromination of a 2-fluoro-3-methoxybenzonitrile precursor. This precursor can be synthesized via several routes, such as a Sandmeyer reaction starting from 2-fluoro-3-methoxyaniline.[1][2][3] The focus of this guide is the final bromination step, which is often critical for achieving high purity.

The electron-donating methoxy group and the weakly activating fluoro group direct the electrophilic substitution. However, the interplay of these groups can also lead to the formation of undesired isomers and over-brominated species.

Synthetic_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Step 3: Electrophilic Bromination A 2-Fluoro-3-methoxyaniline B Aryl Diazonium Salt A->B NaNO₂, aq. Acid 0-5 °C C 2-Fluoro-3-methoxybenzonitrile B->C CuCN D 5-Bromo-2-fluoro-3-methoxybenzonitrile C->D Br₂, Lewis Acid

Caption: A common multi-step synthesis route to the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of side products.

Q1: I'm observing a significant amount of a dibrominated side product. What causes this and how can I prevent it?

A1: The formation of a dibrominated species, likely 3,5-Dibromo-2-fluoro-6-methoxybenzonitrile, is a classic case of over-bromination. The aromatic ring is activated by the methoxy and fluoro substituents, making it susceptible to a second electrophilic attack.

Causality:

  • Stoichiometry: Using an excess of the brominating agent (e.g., Br₂, N-bromosuccinimide) is the most common cause.

  • Reaction Time & Temperature: Longer reaction times or elevated temperatures can provide the necessary energy to overcome the activation barrier for a second bromination, even with correct stoichiometry.[4]

  • Catalyst Activity: A highly active Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can overly activate the brominating agent, leading to reduced selectivity.[5]

Troubleshooting & Mitigation Strategies:

  • Control Stoichiometry: Carefully control the molar ratio of your substrate to the brominating agent. Aim for a 1:1 or even slightly less than 1 (e.g., 1:0.98) ratio of brominating agent to substrate.

  • Slow Addition: Add the brominating agent dropwise as a solution in a suitable solvent (e.g., dichloromethane, acetic acid) at a low temperature (0-5 °C) to maintain control over the reaction exotherm and local concentrations.

  • Monitor Progress: Track the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the dibrominated product.

  • Choose a Milder Reagent: Consider using N-bromosuccinimide (NBS) instead of liquid bromine, as it can offer better control and easier handling.[6] For sensitive substrates, milder brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be effective.[7]

Q2: My post-reaction analysis shows a peak corresponding to the amide or carboxylic acid of my nitrile. Why did this happen?

A2: This indicates hydrolysis of the nitrile functional group. The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under either acidic or basic conditions, particularly with heat.[8][9]

Causality:

  • Presence of Water: Trace amounts of water in solvents or reagents can be sufficient to cause hydrolysis, especially under harsh conditions.

  • Acidic/Basic Conditions: Vigorous reaction or work-up conditions (e.g., heating in strong aqueous acid or base) will readily promote this side reaction.[8][10] While nitriles are generally more stable than amides, prolonged exposure to hydrolytic conditions will drive the reaction to the carboxylic acid.[9]

Troubleshooting & Mitigation Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Distilling solvents over an appropriate drying agent may be necessary.

  • Neutral Work-up: During the work-up, use mild conditions. If an aqueous wash is needed, use neutral water or a saturated sodium bicarbonate solution carefully and without prolonged heating.

  • Temperature Control: Avoid excessive temperatures during the reaction and work-up.

  • Selective Hydrolysis (if intended): If the goal is the amide, specific mild protocols using reagents like sodium perborate in aqueous methanol or enzymatic hydrolysis can be employed to stop the reaction at the amide stage.[11]

Q3: I'm seeing an impurity that appears to be my starting material (2-fluoro-3-methoxybenzonitrile) without the bromo group. What could cause this?

A3: The loss of a bromine atom from an aromatic ring is known as hydrodebromination or reductive debromination. While less common than over-bromination, it can occur under certain conditions.

Causality:

  • Radical Reactions: The presence of radical initiators (like light or certain impurities) can sometimes trigger a radical pathway leading to debromination.[4]

  • Reductive Work-up: Using certain reducing agents during the work-up (e.g., sodium bisulfite to quench excess bromine) too aggressively or at elevated temperatures can sometimes cause this side reaction.

  • Catalytic Hydrogenation Conditions: If the product is subjected to catalytic hydrogenation in a subsequent step (e.g., to reduce the nitrile), debromination is a very common side reaction, especially with catalysts like Palladium on carbon (Pd/C).[12]

Troubleshooting & Mitigation Strategies:

  • Exclude Light: Conduct the bromination reaction in a flask protected from light (e.g., wrapped in aluminum foil).[4]

  • Controlled Quenching: When quenching excess bromine, add the quenching agent (e.g., a dilute solution of sodium thiosulfate) slowly at low temperatures.

  • Purification: This side product is often difficult to remove due to similar polarity to the starting material. Careful column chromatography or recrystallization may be required.

Summary of Potential Side Products

Side Product NameMolecular Weight ( g/mol )Common CauseRecommended Analytical Method
3,5-Dibromo-2-fluoro-6-methoxybenzonitrile351.94Over-bromination (excess reagent, long time)GC-MS, LC-MS, ¹H NMR
5-Bromo-2-fluoro-3-methoxybenzamide248.06Nitrile hydrolysis (water, acid/base)LC-MS, IR, ¹H NMR
5-Bromo-2-fluoro-3-methoxybenzoic acid249.05Extensive nitrile hydrolysisLC-MS, ¹H NMR
2-Fluoro-3-methoxybenzonitrile (unreacted)151.14Incomplete reactionGC, TLC, ¹H NMR
Isomeric Bromination Products230.04Lack of regioselectivityGC, ¹H NMR, ¹³C NMR

Experimental Protocols

Protocol 1: Optimized Electrophilic Bromination to Minimize Over-bromination

This protocol is designed to maximize the yield of the desired monobrominated product while minimizing the formation of dibrominated impurities.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Argon), dissolve 2-fluoro-3-methoxybenzonitrile (1.0 eq) in glacial acetic acid (10 mL per gram of substrate).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.0 eq) in glacial acetic acid (2 mL per gram of bromine).

  • Slow Addition: Add the bromine solution dropwise to the stirred nitrile solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C. Monitor the reaction progress every 15-30 minutes by TLC or GC.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), slowly pour the reaction mixture into a beaker containing ice water (50 mL per gram of initial substrate).

  • Work-up: Add a 10% aqueous solution of sodium thiosulfate dropwise until the orange/red color of bromine dissipates.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Troubleshooting_Workflow start Analyze Crude Product (GC-MS, LC-MS, NMR) impurity_check Major Impurity Identified? start->impurity_check over_brom Over-bromination (Dibromo- species) impurity_check->over_brom Yes hydrolysis Hydrolysis (Amide/Acid) impurity_check->hydrolysis Yes incomplete Incomplete Reaction (High SM) impurity_check->incomplete Yes end Purify and Re-analyze impurity_check->end No/Minor sol_over_brom Reduce Br₂ Stoichiometry Add reagent slowly at 0°C Monitor closely via TLC/GC over_brom->sol_over_brom sol_hydrolysis Use Anhydrous Solvents Ensure Neutral Work-up Avoid High Temperatures hydrolysis->sol_hydrolysis sol_incomplete Increase Reaction Time/Temp Check Catalyst Activity Verify Reagent Purity incomplete->sol_incomplete sol_over_brom->end sol_hydrolysis->end sol_incomplete->end

Caption: A logical workflow for troubleshooting common synthesis impurities.

References

  • Al-Zoubi, R. M. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2010(5), 26-37. [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Yáñez-Alarid, R., et al. (2014). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. [Link]

  • Lumen Learning. Reactions involving arenediazonium salts. Organic Chemistry II. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • OpenStax. (2023). Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Chemia. (2022). Benzylic brominations/aromatic ring brominations: DBDMH bromination reactions. [Link]

  • Google Patents. (2013). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Google Patents. (1994).
  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Bromination Reagent Guide. [Link]

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Troubleshooting

optimizing reaction temperature for 5-Bromo-2-fluoro-3-methoxybenzonitrile formation

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile . This guide addresses the critical role of reaction temperature i...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile . This guide addresses the critical role of reaction temperature in controlling regioselectivity and yield, focusing on the two most common synthetic pathways: Electrophilic Aromatic Substitution (Bromination) and Nucleophilic Aromatic Substitution (SNAr) .

Case ID: OPT-TEMP-5Br-CN Subject: Optimizing Reaction Temperature for Regioselective Formation Applicable Protocols: Electrophilic Bromination (NBS/Br₂), SNAr Methoxylation[1]

Core Technical Analysis: The Temperature-Selectivity Nexus

The formation of 5-Bromo-2-fluoro-3-methoxybenzonitrile presents a classic "contra-electronic" challenge.[1] The directing groups on the benzene ring create conflicting activation patterns, making reaction temperature the primary lever for controlling Kinetic vs. Thermodynamic product distribution.

The Structural Conflict[1]
  • Methoxy (-OMe) at C3: Strong activator, directs ortho (C2, C4) and para (C6).

  • Fluoro (-F) at C2: Weak deactivator, directs ortho (C1, C3) and para (C5).

  • Cyano (-CN) at C1: Strong deactivator, directs meta (C3, C5).

The Problem: The strongest activator (-OMe) directs incoming electrophiles to C4 and C6 . However, the target requires bromination at C5 . Achieving the C5-bromo product requires exploiting the cooperative directing effects of the -F and -CN groups while suppressing the dominance of the -OMe group.[1] This is heavily dependent on temperature control.

Troubleshooting Guide: Diagnostic & Solutions

Select your current synthetic route to view specific temperature optimization strategies.

Route A: Direct Bromination of 2-Fluoro-3-methoxybenzonitrile

Reagents: NBS (N-Bromosuccinimide) or Br₂ / Solvent: MeCN, DMF, or H₂SO₄[1]

SymptomProbable CauseTemperature AdjustmentCorrective Action
Major Product is 6-Bromo Isomer Thermodynamic control favors the position para to the strongest activator (-OMe).[1]LOWER Temperature Cool reaction to -10°C to 0°C .[1] Low temperature favors the kinetic product and reduces the reversibility that leads to the thermodynamic (C6) isomer.
Formation of 4,6-Dibromo Impurity Reaction rate is too fast; "Thermal runaway" at micro-scale.[1]LOWER Temperature Maintain < 5°C during NBS addition. Add NBS portion-wise over 1 hour. Do not allow exotherm to exceed 10°C.
No Reaction / Low Conversion Activation energy barrier at C5 is too high due to steric/electronic mismatch.INCREASE Temperature (Step-wise) If 0°C yields no product after 4h, warm to 25°C . Avoid heating >40°C as this will exponentially increase C6-bromo formation.[1]
Benzylic Bromination (if methyl groups present) Radical mechanism initiated by light/heat.LOWER Temperature Perform in the dark at 0°C . Radical bromination is suppressed at lower temperatures compared to ionic EAS.
Route B: SNAr Methoxylation of 5-Bromo-2,3-difluorobenzonitrile

Reagents: NaOMe (Sodium Methoxide) / Solvent: MeOH or THF[1]

SymptomProbable CauseTemperature AdjustmentCorrective Action
Regioisomer Contamination (2-Methoxy-3-fluoro) Attack at C2 (ortho to CN) is kinetically favored over C3.[1]CONTROLLED WARMING SNAr at C3 is difficult. Start at -78°C to assess kinetic selectivity. If C2 reacts exclusively, this route may require a protecting group or different substrate.
Hydrolysis of Nitrile to Amide High temp + basic conditions (NaOMe) hydrolyze the -CN group.[1]LIMIT MAX TEMP Do not exceed 60°C . If reaction is slow, switch to a more polar aprotic solvent (DMSO/DMF) at lower temp (25°C) rather than heating MeOH.

Optimized Experimental Protocol (Route A: Bromination)

This protocol is designed to maximize the 5-bromo regioisomer through kinetic control using a polar aprotic solvent system.[1]

Target: 5-Bromo-2-fluoro-3-methoxybenzonitrile Precursor: 2-Fluoro-3-methoxybenzonitrile Reagent: N-Bromosuccinimide (NBS)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-Fluoro-3-methoxybenzonitrile (1.0 eq) and anhydrous Acetonitrile (MeCN) [0.1 M concentration].

    • Note: MeCN is preferred over DMF for temperature control; DMF can accelerate over-bromination.

  • Cooling: Cool the solution to -10°C using an ice/salt bath or cryostat. Allow internal temperature to stabilize.[2]

  • Acid Catalysis (Optional but Recommended): Add TFA (Trifluoroacetic acid, 0.1 eq) .

    • Reasoning: Protonation of the nitrile makes the ring less electron-rich overall, but may subtly alter the directing preference by increasing the "demand" for the F/CN directing effect.[1]

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Critical Control: Monitor internal temperature.[2][3] Do not allow it to rise above -5°C .[1]

  • Reaction Phase: Stir at -5°C to 0°C for 4–6 hours. Monitor by HPLC/UPLC.

    • Checkpoint: If C6-isomer > 10%, cool further to -20°C. If conversion < 5%, slowly warm to 10°C.[1]

  • Quench: Pour mixture into ice-cold Na₂S₂O₃ (Sodium Thiosulfate) solution to destroy excess bromine.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the Kinetic (C5) and Thermodynamic (C6) pathways and the influence of temperature.

ReactionPathways Start 2-Fluoro-3-methoxybenzonitrile (Starting Material) TS_C6 Transition State (C6) Para to OMe (Lower Activation Energy) Start->TS_C6 Fast (High Temp) TS_C5 Transition State (C5) Meta to OMe / Para to F (Higher Activation Energy) Start->TS_C5 Slow (Low Temp) Prod_C6 6-Bromo Isomer (Thermodynamic Product) Favored at >25°C TS_C6->Prod_C6 Prod_C5 5-Bromo Isomer (Target Product) Optimized at -10°C to 0°C TS_C5->Prod_C5 Note Directing Conflict: OMe directs to C6 F/CN direct to C5 Note->Start

Caption: Kinetic vs. Thermodynamic pathways in the bromination of 2-fluoro-3-methoxybenzonitrile. Lower temperatures are required to overcome the electronic preference for the C6 position.

Frequently Asked Questions (FAQs)

Q: I am seeing a significant amount of 6-bromo impurity even at 0°C. What is the next step? A: If temperature control alone fails, the electronic bias of the Methoxy group is too strong.[1] You must switch to the Sandmeyer Route .

  • Protocol: Start with 2-fluoro-3-methoxyaniline .[1] Brominate this amine (NH₂ directs para to C5 perfectly). Then, convert the NH₂ to CN using the Sandmeyer reaction (CuCN). This "hard-codes" the regiochemistry regardless of temperature.[1]

Q: Can I use FeBr₃ as a catalyst to speed up the reaction at low temp? A: Use caution. Lewis acids like FeBr₃ or AlCl₃ often accelerate the reaction but also facilitate isomerization (halogen dance) to the thermodynamic product (C6). If you must use a catalyst, try mild activation with Silica Gel or H₂SO₄ instead of strong metal halides.

Q: Why not use the SNAr route (5-bromo-2,3-difluorobenzonitrile + NaOMe)? A: Regioselectivity is the bottleneck.[1] The C2-fluorine (ortho to CN) is significantly more reactive than the C3-fluorine.[1] Reacting with NaOMe usually yields the 2-methoxy product, not the desired 3-methoxy target.[1] This route requires blocking the C2 position or using specific phase-transfer catalysts, which complicates the process compared to optimized bromination.[1]

References

  • Regioselective Bromination of Activated Arenes: Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide and silica gel." Journal of the Chemical Society, Perkin Transactions 1, 1992.

  • Synthesis of Halogenated Benzonitriles: BenchChem. "2-Bromo-3-fluoro-4-methoxybenzonitrile Reactivity Profile."[1] BenchChem Technical Data.

  • Temperature Effects on Electrophilic Substitution: MDPI. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Molecules, 2014.

  • SNAr Selectivity in Polyfluorinated Aromatics: Chambers, R. D., et al. "Nucleophilic substitution in polyfluoroaromatic compounds." Journal of Fluorine Chemistry.

  • General Bromination Protocols: Organic Syntheses. "Bromination of Aromatic Compounds." Org.[3][4] Synth.[1]

Sources

Optimization

preventing decomposition of 5-Bromo-2-fluoro-3-methoxybenzonitrile during storage

Technical Support Center: Stability & Storage Guide Subject: 5-Bromo-2-fluoro-3-methoxybenzonitrile (CAS: 286932-61-4*) Document ID: TS-ORG-BFMB-001 Version: 2.0 Executive Summary: The Stability Paradox As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide Subject: 5-Bromo-2-fluoro-3-methoxybenzonitrile (CAS: 286932-61-4*) Document ID: TS-ORG-BFMB-001 Version: 2.0

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 5-Bromo-2-fluoro-3-methoxybenzonitrile as a generic stable solid. This is a critical error. This molecule is a "loaded spring" of reactivity, designed that way for synthesis, but detrimental for storage.

Its instability arises from the "Ortho-Effect" : The electron-withdrawing Nitrile (-CN) group at position 1 drastically lowers the electron density at position 2. This activates the Fluorine atom for Nucleophilic Aromatic Substitution (


) . Even trace atmospheric moisture can act as a nucleophile, displacing the fluorine and releasing corrosive Hydrogen Fluoride (HF) gas inside your vial. Simultaneously, the Aryl-Bromide bond is photosensitive, risking radical debromination under ambient light.

This guide provides a self-validating protocol to arrest these decomposition pathways.

The Degradation Matrix (Root Cause Analysis)

To prevent decomposition, you must understand the mechanism. We have mapped the three primary failure modes below.

Visualizing the Threat

The following diagram illustrates the competing degradation pathways triggered by environmental exposure.

DegradationPathways Compound 5-Bromo-2-fluoro- 3-methoxybenzonitrile SNAr Pathway A: S_NAr (Fluorine Displacement) Compound->SNAr Activated by -CN Hydrolysis Pathway B: Nitrile Hydrolysis Compound->Hydrolysis pH Dependent Photolysis Pathway C: Radical Debromination Compound->Photolysis Weak C-Br Bond Moisture Moisture (H₂O) (Nucleophile) Moisture->SNAr Moisture->Hydrolysis Light UV/Visible Light (hv) Light->Photolysis Phenol Phenol Derivative + HF (Acid) SNAr->Phenol Irreversible Amide Benzamide Derivative Hydrolysis->Amide Debromo Debrominated Impurity Photolysis->Debromo

Figure 1: Mechanistic degradation pathways. Note that Pathway A (Fluorine displacement) releases HF, which can autocatalyze further degradation.

Detailed Mechanisms
  • Fluorine Displacement (

    
    ):  The nitrile group pulls electrons from the ring, making the C-F bond electron-deficient. Water attacks this carbon, ejecting Fluoride (
    
    
    
    ).
    • Result: Formation of a phenol impurity and HF gas .

  • Photolytic Debromination: Aryl bromides absorb UV/Vis light, leading to homolytic cleavage of the C-Br bond.

    • Result: Formation of radical species that abstract hydrogen from the environment, leading to des-bromo impurities [1].

  • Nitrile Hydrolysis: While slower, prolonged moisture exposure converts the nitrile to a primary amide.

Master Storage Protocol (SOP)

Do not rely on the vendor's shipping packaging for long-term storage. Transfer immediately upon receipt.

The "Argon-Sandwich" Technique

This protocol creates a self-validating anaerobic environment.

StepActionTechnical Rationale
1 Equilibrate Allow the shipping vial to reach room temperature before opening. Prevents condensation of atmospheric water onto the cold solid.
2 Transfer Move solid to an Amber Glass Vial (Type I borosilicate) with a Teflon-lined screw cap. Never use plastic (HF generation can etch plastic; plasticizers leach into the solid).
3 Purge Gently flow dry Argon or Nitrogen over the solid for 30 seconds. Argon is heavier than air and forms a better "blanket."
4 Seal & Tape Cap tightly.[1][2] Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.
5 Secondary Place the vial inside a secondary jar containing a packet of Desiccant (Silica) and an Oxygen Scavenger .
6 Freeze Store at -20°C .
Storage Workflow Diagram

StorageWorkflow Start Shipment Arrival TempCheck Equilibrate to RT (Prevent Condensation) Start->TempCheck Container Transfer to Amber Glass (Teflon-lined Cap) TempCheck->Container Atmosphere Argon Purge (Remove O2/Moisture) Container->Atmosphere Secondary Secondary Containment (Add Desiccant) Atmosphere->Secondary Storage Store at -20°C (Arrest Kinetics) Secondary->Storage

Figure 2: The "Argon-Sandwich" workflow for maximizing shelf-life.

Troubleshooting & FAQs

Q1: The compound has turned from off-white to yellow. Can I still use it?

  • Diagnosis: Yellowing typically indicates oxidation of the methoxy group or photolysis of the bromine (formation of conjugated radical byproducts).

  • Action: Check the melting point.[3] If it is depressed by >2°C compared to the CoA, recrystallize. If the color is light yellow but NMR is clean, it may be a trace surface impurity. Use activated charcoal during the reaction workup to remove it.

Q2: I smell a faint acrid odor when opening the vial.

  • CRITICAL WARNING: This is likely Hydrogen Fluoride (HF) or HCN , generated by hydrolysis [2].

  • Action: Close the vial immediately. Handle only in a fume hood. Perform a pH test on the headspace (hold wet pH paper above the solid). If acidic (red), significant hydrolysis has occurred. The material is compromised and hazardous.

Q3: Can I store this in a standard refrigerator (4°C) instead of -20°C?

  • Answer: For short-term (<1 month), 4°C is acceptable if the desiccant protocol is followed. For long-term (>3 months), -20°C is mandatory. The rate of

    
     hydrolysis drops significantly at lower temperatures.
    

Q4: Why is the Fluorine atom so unstable here compared to Fluorobenzene?

  • Technical Insight: In Fluorobenzene, the ring is electron-rich. Here, the Nitrile group (ortho) and the Bromine (meta) are electron-withdrawing. This creates a "positive hole" at the C-F carbon, inviting water to attack. This is a classic "Activated

    
    " system [3].
    

QC & Re-Purification Guide

If you suspect degradation, validate purity using this logic:

  • 19F-NMR (The Gold Standard): Run a Fluorine NMR.[4]

    • Pure: Single peak (approx -100 to -120 ppm range, check literature).

    • Degraded: Appearance of a new peak (often shifted upfield) indicates the phenol (fluoride loss) or hydrolysis of the nitrile.

    • Note: If you see a peak at -188 ppm (aqueous) or similar, you have free Fluoride ion (

      
      ), confirming hydrolysis.
      
  • Recrystallization Protocol:

    • Solvent: Ethanol/Water or Hexane/Ethyl Acetate.

    • Avoid: Methanol (risk of trans-etherification with the methoxy group over long periods/heat).

References

  • Photoredox Catalysis of Aryl Bromides

    • Title: Visible-Light Photoredox in Homolytic Arom
    • Source: Organic Letters (ACS Public
    • Link:[Link]

  • Hydrolysis Hazards & Safety: Title: Safety Data Sheet - 5-Bromo-2-fluorobenzonitrile (Analog). Source: Fisher Scientific / Thermo Fisher.
  • Mechanism of Nucleophilic Arom

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution of Aryl Fluorides.[5]

    • Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).
    • Link:[Link]

Note: CAS 286932-61-4 is the specific identifier for the target molecule. Always verify CAS numbers on your specific container as nomenclature can vary.

Sources

Troubleshooting

solvent effects on the reactivity of 5-Bromo-2-fluoro-3-methoxybenzonitrile

Technical Support Center: Solvent Effects on 5-Bromo-2-fluoro-3-methoxybenzonitrile Core Directive & Executive Summary Subject: Optimization of Solvent Systems for 5-Bromo-2-fluoro-3-methoxybenzonitrile (CAS: Analogous t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on 5-Bromo-2-fluoro-3-methoxybenzonitrile

Core Directive & Executive Summary

Subject: Optimization of Solvent Systems for 5-Bromo-2-fluoro-3-methoxybenzonitrile (CAS: Analogous to 179897-89-3) Role: Senior Application Scientist Status: Active Support

Executive Summary: 5-Bromo-2-fluoro-3-methoxybenzonitrile is a bifunctional scaffold featuring two distinct electrophilic sites: a highly activated C–F bond at the 2-position (susceptible to SNAr) and a C–Br bond at the 5-position (susceptible to metal-catalyzed cross-coupling). The 3-methoxy group introduces steric bulk ortho to the fluorine, necessitating careful solvent selection to overcome kinetic barriers without triggering side reactions like nitrile hydrolysis.

This guide provides a troubleshooting framework for optimizing reaction media, focusing on dielectric constants, dipole moments, and solvation shells that dictate chemoselectivity.

Reactivity & Solvent Logic (Visualized)

The following diagram illustrates the competing reactivity pathways and the solvent classes that favor each.

ReactivityPathways Substrate 5-Bromo-2-fluoro- 3-methoxybenzonitrile SNAr Pathway A: S_NAr (Displacement of F) Substrate->SNAr Nucleophile (R-NH2, R-OH) Coupling Pathway B: Cross-Coupling (Suzuki/Buchwald at Br) Substrate->Coupling Pd(0), Boronic Acid Hydrolysis Pathway C: Side Reaction (Nitrile Hydrolysis) Substrate->Hydrolysis H2O, Heat, pH Extremes PolarAprotic Polar Aprotic (DMF, DMSO, NMP) Accelerates S_NAr PolarAprotic->SNAr MixedAqueous Organic/Aqueous (Dioxane/H2O, Toluene/H2O) Favors Pd-Coupling MixedAqueous->Coupling Protic Protic Solvents (MeOH, H2O, Acid/Base) Risk of Hydrolysis Protic->Hydrolysis

Figure 1: Solvent-dependent reactivity map for 5-Bromo-2-fluoro-3-methoxybenzonitrile.

Troubleshooting Guide: FAQs & Solutions

Category A: Nucleophilic Aromatic Substitution (SNAr) at C-2

Q1: I am attempting to displace the Fluorine with a secondary amine using Ethanol, but the conversion is stalled at <10%. Why? Diagnosis: Solvent Inhibition (Hydrogen Bonding). Technical Explanation: Protic solvents like ethanol form a solvation shell around the nucleophile (the amine) via hydrogen bonding. This "cages" the nucleophile, significantly reducing its HOMO energy and kinetic reactivity. Additionally, the 3-methoxy group provides steric hindrance, raising the activation energy (


) for the formation of the Meisenheimer complex.
Solution: 
  • Switch to Polar Aprotic: Use DMF (Dimethylformamide) , DMSO , or NMP . These solvents solvate the counter-cation (if using a salt) but leave the nucleophile "naked" and highly reactive.

  • Temperature: Increase reaction temperature to 80–100°C to overcome the steric bulk of the 3-OMe group.

Q2: When using DMF at 120°C with K2CO3, I see a new impurity forming (~15%). What is it? Diagnosis: Dimethylamination (Solvent Decomposition). Technical Explanation: At high temperatures (>100°C) in the presence of base, DMF can decompose to produce dimethylamine (


). This generated amine is a potent nucleophile and will compete with your desired amine for the SNAr reaction at the activated 2-position.
Solution: 
  • Change Solvent: Use DMAc (Dimethylacetamide) or NMP , which are more thermally stable than DMF.

  • Lower Temperature: If possible, run at <90°C.

  • Alternative: Use Acetonitrile (MeCN) in a sealed tube/pressure vessel if the boiling point (82°C) is insufficient at atmospheric pressure.

Category B: Palladium-Catalyzed Coupling at C-5[1]

Q3: My Suzuki coupling (Pd(PPh3)4, Na2CO3) in Toluene works poorly. The starting material remains undissolved. Diagnosis: Solubility Limited Kinetics. Technical Explanation: 5-Bromo-2-fluoro-3-methoxybenzonitrile is a rigid, moderately polar molecule. It has poor solubility in non-polar solvents like pure toluene, especially at room temperature. Heterogeneous conditions often lead to slow oxidative addition. Solution:

  • Cosolvent System: Use 1,4-Dioxane/Water (4:1) or DME/Water . The ether-based solvents solubilize the organic substrate, while water dissolves the inorganic base, creating an efficient interface.

  • Phase Transfer: If sticking to Toluene, add a small amount of Ethanol or a phase transfer catalyst (e.g., TBAB) to facilitate transport.

Q4: I observe hydrolysis of the nitrile group (CN


 CONH2) during cross-coupling. 
Diagnosis:  Base-Mediated Hydrolysis.
Technical Explanation:  Nitriles are susceptible to hydrolysis under basic, aqueous conditions at elevated temperatures—conditions typical for Suzuki couplings. The electron-withdrawing Fluorine and Bromine atoms make the nitrile carbon more electrophilic.
Solution: 
  • Anhydrous Base: Switch to Anhydrous K3PO4 or Cs2CO3 in dry DMF or Dioxane .

  • Mild Base: Use weaker bases like NaHCO3 or K3PO4 instead of hydroxides or alkoxides.

  • Reduce Water: Minimize water content to the bare minimum required for base solubility (e.g., 10:1 solvent:water ratio).

Solvent Compatibility Matrix

SolventDielectric Constant (

)
Suitability for SNAr (2-F)Suitability for Coupling (5-Br)Key Risk Factor
DMF 36.7Excellent (Activates Nucleophile)Good (High Temp)Decomposes >100°C (Base)
DMSO 46.7Excellent (Fastest Rates)GoodDifficult workup (High BP)
THF 7.5Poor (Slow kinetics)Excellent (Anhydrous)Low boiling point (66°C)
1,4-Dioxane 2.2ModerateExcellent (Standard)Peroxide formation (Storage)
Ethanol 24.5Poor (H-bonding inhibition)Moderate (Solubility issues)Nucleophilic attack (Ethoxide)
Toluene 2.4Very Poor (Needs PTC)Good (with cosolvent)Poor substrate solubility

Standardized Experimental Protocols

Protocol A: SNAr Displacement of 2-Fluorine

Target: Replacement of F with a primary amine (R-NH2).

  • Preparation: In a dry reaction vial, dissolve 5-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (2.0 equiv) or K2CO3 (1.5 equiv).

    • Note: Inorganic bases (K2CO3) require vigorous stirring as they remain suspended.

  • Nucleophile: Add the amine (1.2 equiv).

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: If reaction is slow, increase temp to 100°C. The 3-OMe group creates steric drag, so higher energy is often needed compared to the non-methoxylated analog.

  • Workup: Dilute with Ethyl Acetate, wash 3x with Water (to remove DMSO), dry over MgSO4.

Protocol B: Suzuki-Miyaura Coupling at 5-Bromine

Target: Coupling with Aryl Boronic Acid.[1]

  • Solvent System: Prepare a degassed mixture of 1,4-Dioxane/Water (5:1) .

  • Loading: Add 5-Bromo-2-fluoro-3-methoxybenzonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl2[2]·DCM (5 mol%).

    • Why this catalyst? The bidentate ligand (dppf) is robust and resists de-ligation at the elevated temperatures required for sterically hindered or electron-poor substrates.

  • Reaction: Heat to 90°C under Nitrogen/Argon for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via silica column (Hexane/EtOAc).

Decision Logic for Solvent Selection

SolventDecision Start Start: Choose Reaction Type Type Reaction Type? Start->Type SNAr S_NAr (Displace F) Type->SNAr Coupling Cross-Coupling (React Br) Type->Coupling NuType Nucleophile Type? SNAr->NuType BaseType Base Sensitivity? Coupling->BaseType WeakNu Weak/Neutral Nu (Aniline, Alcohol) NuType->WeakNu StrongNu Charged Nu (Alkoxide, Thiolate) NuType->StrongNu Sensitive Nitrile/Base Sensitive BaseType->Sensitive Robust Robust Substrate BaseType->Robust UseDMSO Use DMSO or NMP (Maximize Dipole) WeakNu->UseDMSO UseTHF Use THF or DCM (Avoid Side Rxns) StrongNu->UseTHF UseAnhydrous Anhydrous Dioxane + Cs2CO3 Sensitive->UseAnhydrous UseAq Dioxane/Water (5:1) + K2CO3 Robust->UseAq

Figure 2: Decision tree for selecting the optimal solvent system based on reaction type and substrate sensitivity.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[3][4][5] Chemical Reviews. (Foundational text on SNAr mechanism and solvent acceleration).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews. (Definitive guide on Suzuki coupling solvent/base systems).

  • Neustadt, B. R., et al. (1998). Synthesis of 5-bromo-2-fluorobenzonitrile derivatives.[5][6][7][8][9][10] Bioorganic & Medicinal Chemistry Letters. (Analogous chemistry for fluorobenzonitrile scaffolds).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvation shells and reaction kinetics).

  • BenchChem Support. (2025). Comparative Analysis of Halo-pyridine and Benzonitrile Precursors in Suzuki Coupling. (Practical industrial comparison of halo-nitrile reactivity).

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 5-Bromo-2-fluoro-3-methoxybenzonitrile.

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Bromo-2-fluoro-3-methoxybenzonitrile Executive Summary & Structural Context Compound: 5-Bromo-2-fluoro-3-methoxybenzonitrile CAS: 1864002-98-3 (Representativ...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Bromo-2-fluoro-3-methoxybenzonitrile

Executive Summary & Structural Context

Compound: 5-Bromo-2-fluoro-3-methoxybenzonitrile CAS: 1864002-98-3 (Representative) Molecular Formula: C₈H₅BrFNO Exact Mass: 228.95 (⁷⁹Br) / 230.95 (⁸¹Br)

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 5-Bromo-2-fluoro-3-methoxybenzonitrile , a highly specific halogenated intermediate used in the synthesis of kinase inhibitors and agrochemicals.

For researchers in drug development, this molecule presents a unique analytical challenge: distinguishing it from regioisomers (e.g., 5-bromo-3-fluoro-2-methoxybenzonitrile) and des-halo impurities . This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and defines the mechanistic fragmentation "fingerprint" required for structural validation.

Comparative Analysis: EI vs. ESI Performance

The choice of ionization technique dictates the quality of data for this compound. The following table compares the utility of EI (Hard Ionization) and ESI (Soft Ionization) for this specific halogenated nitrile.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Fingerprinting & Library Matching.Purity Confirmation & High-Throughput Screening.
Molecular Ion (M⁺) Distinct 1:1 doublet (⁷⁹Br/⁸¹Br) at m/z 229/231. Moderate intensity.Dominant [M+H]⁺ or [M+Na]⁺ . Minimal fragmentation.
Fragmentation Rich. Reveals substituent connectivity (Methoxy, Nitrile, Halogens).[1]Poor. Requires MS/MS (CID) to generate diagnostic fragments.
Isomer Differentiation High. Distinguishes ortho-methoxy effects from meta/para isomers.Low. Isomers often yield identical [M+H]⁺ peaks.
Sensitivity Moderate (nanogram range).High (picogram range).
Recommendation Gold Standard for initial structural characterization.Preferred for routine QC and impurity profiling in biological matrices.

Deep Dive: EI Fragmentation Pattern

The EI mass spectrum of 5-Bromo-2-fluoro-3-methoxybenzonitrile is governed by the stability of the aromatic ring and the lability of the methoxy group.

The "Bromine Signature"

The most immediate diagnostic feature is the isotopic pattern. Because Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), all ions containing the bromine atom will appear as doublets separated by 2 Da with near-equal intensity.

Primary Fragmentation Pathway (Mechanistic)
  • Molecular Ion (M⁺•): m/z 229 and 231.

  • Loss of Methyl Radical (M – 15): The methoxy group (-OCH₃) undergoes homolytic cleavage to lose a methyl radical (•CH₃). This generates a stable quinoid-like oxonium ion .

    • m/z:214 / 216 (Base Peak Candidate).

  • Loss of Carbon Monoxide (M – 15 – 28): The resulting phenoxy-cation ejects a neutral CO molecule, contracting the ring.

    • m/z:186 / 188 .

  • Loss of Bromine (M – 79/81): Direct cleavage of the C-Br bond is possible but usually less favorable than the alkyl loss from the ether.

    • m/z:150 (Fluoro-methoxy-benzonitrile radical).

  • Loss of HCN (M – 27): The nitrile group is robust but can be eliminated from high-energy fragments, typically after the ring has opened or destabilized.

Isomer Differentiation (The "Ortho Effect")
  • Target Molecule (3-Methoxy): The methoxy group is meta to the nitrile and ortho to the fluorine. The dominant loss is •CH₃ (M-15) .

  • Isomer (2-Methoxy): If the methoxy group were ortho to the nitrile (position 2), a "McClafferty-like" rearrangement or interaction with the nitrile nitrogen often facilitates the loss of Formaldehyde (CH₂O, 30 Da) or •OH .

  • Diagnostic Rule: A clean M-15 peak without significant M-30 or M-17 indicates the methoxy is likely not ortho to the nitrile group.

Visualization of Fragmentation Pathways

The following diagram maps the specific ion transitions for the ⁷⁹Br isotopologue. (Note: For ⁸¹Br, add +2 to all Br-containing masses).

Fragmentation M Molecular Ion (M+) [C8H5BrFNO]+ m/z 229 (79Br) M_CH3 [M - CH3]+ Quinoid Cation m/z 214 M->M_CH3 - •CH3 (15 Da) (Primary Pathway) M_Br [M - Br]+ m/z 150 M->M_Br - •Br (79 Da) M_HCN [M - HCN]+ m/z 202 M->M_HCN - HCN (27 Da) M_CH3_CO [M - CH3 - CO]+ Ring Contraction m/z 186 M_CH3->M_CH3_CO - CO (28 Da) (Secondary Step) M_Br_CH3 [M - Br - CH3]+ m/z 135 M_Br->M_Br_CH3 - •CH3

Figure 1: Predicted EI fragmentation pathway for 5-Bromo-2-fluoro-3-methoxybenzonitrile (⁷⁹Br isotopologue). The loss of methyl (m/z 214) is the dominant initial step.

Experimental Protocol: Validated GC-MS Workflow

To obtain the spectrum described above, follow this standardized protocol designed to minimize thermal degradation and maximize spectral reproducibility.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid Methanol (can cause transesterification in the injector if acidic impurities are present).

  • Concentration: Dilute to 10–50 ppm for full-scan acquisition.

Phase 2: GC Parameters
  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 30m x 0.25mm ID).

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (10:1 to 50:1) to prevent detector saturation.[2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • End: Hold 3 min.

Phase 3: MS Parameters (EI Source)
  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Electron Energy: 70 eV (Standard).

  • Scan Range: m/z 40 – 400.

  • Solvent Delay: 3.0 min (Critical to protect filament).

Workflow Diagram: Structural Confirmation

Workflow cluster_MS Mass Spectrometer (EI) Sample Unknown Sample (Solid/Oil) Prep Dilute in DCM (10 ppm) Sample->Prep GC GC Separation (DB-5ms) Prep->GC Ionization 70eV EI Source GC->Ionization Detection Scan m/z 40-400 Ionization->Detection Analysis Data Analysis Detection->Analysis Decision Check Isotope Pattern & M-15 Peak Analysis->Decision Confirmed Confirmed Decision->Confirmed Doublet + m/z 214 Isomer/Impurity Isomer/Impurity Decision->Isomer/Impurity Single Peak or m/z 199 (M-30)

Figure 2: Logical workflow for confirming the identity of 5-Bromo-2-fluoro-3-methoxybenzonitrile.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard text for EI fragmentation mechanisms including anisole cleavage).

  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.

Sources

Comparative

Spectroscopic Comparison Guide: 5-Bromo-2-fluoro-3-methoxybenzonitrile Isomers

This guide provides a definitive spectroscopic comparison of 5-Bromo-2-fluoro-3-methoxybenzonitrile against its critical regioisomers. It is designed for medicinal chemists and analytical scientists requiring rigorous st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive spectroscopic comparison of 5-Bromo-2-fluoro-3-methoxybenzonitrile against its critical regioisomers. It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this pharmacophore, often used in BTK and EGFR kinase inhibitor synthesis.

Executive Summary & Structural Context[1][2][3][4]

5-Bromo-2-fluoro-3-methoxybenzonitrile (Target Isomer) is a trisubstituted benzene derivative where the relative positioning of substituents is critical for biological activity. In synthetic pathways involving electrophilic aromatic substitution (e.g., bromination of 2-fluoro-3-methoxybenzonitrile), the directing effects of the methoxy (strong activator) and fluoro (weak deactivator/director) groups often lead to a mixture of regioisomers.

The three primary isomers encountered are:

  • 5-Bromo-2-fluoro-3-methoxybenzonitrile (Target: meta-substituted relative to directing groups)

  • 4-Bromo-2-fluoro-3-methoxybenzonitrile (Impurity A: ortho-substituted to methoxy)

  • 6-Bromo-2-fluoro-3-methoxybenzonitrile (Impurity B: para-substituted to methoxy)

Distinguishing these requires precise analysis of


-

and

-

coupling constants (

-values), as mass spectrometry (LC-MS) cannot differentiate these isobaric species (

).

Theoretical Spectroscopic Profiles

The following data is synthesized from substituent additivity rules (Curphy-Morrison) and empirical data from analogous polysubstituted benzene systems [1, 2].

A. Proton NMR ( NMR) – The Diagnostic Standard

The most reliable method for differentiation is the magnitude of the proton-proton coupling constant (


).
IsomerProton PatternDiagnostic Coupling (

)
F-H Coupling (

)
Interpretation
5-Bromo (Target) Two isolated protons (H4, H6)~1.5 – 2.5 Hz (Meta coupling)H4:

HzH6:

Hz
Key Indicator: Absence of large ortho coupling. Both protons appear as doublets of doublets (dd).[1]
4-Bromo Two adjacent protons (H5, H6)~8.0 – 9.0 Hz (Ortho coupling)H5:

HzH6:

Hz
Rejection Criteria: Presence of large ortho coupling (roofing effect common).
6-Bromo Two adjacent protons (H4, H5)~8.0 – 9.0 Hz (Ortho coupling)H4:

HzH5:

Hz
Rejection Criteria: Similar to 4-Br but chemical shifts differ due to proximity to CN group.
B. Carbon NMR ( NMR) – Fluorine Coupling Analysis[6]

Fluorine-Carbon coupling provides a secondary validation layer. The magnitude of


 depends on the number of bonds between the carbon and the fluorine atom.
  • 
     (ipso):  ~240–260 Hz (All isomers)
    
  • 
     (ortho):  ~15–25 Hz (C1-CN and C3-OMe positions)
    
  • 
     (meta):  ~2–10 Hz
    
  • 
     (para):  ~0–3 Hz
    

Differentiation Logic:

  • In the 5-Bromo isomer, the Carbon carrying the Bromine (C5) is para to the Fluorine. It will show a very small coupling (

    
     Hz) or appear as a singlet.
    
  • In the 4-Bromo isomer, the C-Br carbon is meta to Fluorine (

    
     Hz).
    
  • In the 6-Bromo isomer, the C-Br carbon is meta to Fluorine (

    
     Hz).
    

Experimental Protocol: Isomer Differentiation Workflow

This protocol ensures self-validating identification of the target compound.

Reagents & Equipment:

  • Solvent: DMSO-

    
     (preferred for resolution of aromatic protons) or CDCl
    
    
    
    .
  • Instrument: 400 MHz NMR or higher (600 MHz recommended for resolving complex multiplets).

  • Internal Standard: TMS (0.00 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of deuterated solvent. Ensure complete homogeneity to avoid line broadening.

  • Acquisition:

    • Run standard

      
       NMR (16 scans).
      
    • Run

      
       NMR (decoupled and coupled).
      
    • Optional: Run

      
       NMR if sufficient material (>20 mg) is available.
      
  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

  • Analysis:

    • Identify the Methoxy singlet (~3.9 ppm).

    • Locate the aromatic region (7.0 – 8.5 ppm).

    • CRITICAL STEP: Measure the

      
      -value between the two aromatic protons.
      
      • If

        
         Hz 
        
        
        
        REJECT (Ortho isomer present).
      • If

        
         Hz 
        
        
        
        ACCEPT (Meta isomer / Target).

Decision Logic Visualization

The following diagram illustrates the logical pathway for spectroscopic verification.

IsomerID Start Unknown Sample (C8H5BrFNO) Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 CheckJ Analyze Aromatic Coupling (J_HH) Step1->CheckJ Ortho J_HH = 8.0 - 9.0 Hz (Ortho Coupling) CheckJ->Ortho Large J Meta J_HH = 1.5 - 2.5 Hz (Meta Coupling) CheckJ->Meta Small J Result_Impurity IDENTIFIED: Impurity (4-Bromo or 6-Bromo Isomer) Ortho->Result_Impurity Result_Target IDENTIFIED: Target (5-Bromo-2-fluoro-3-methoxybenzonitrile) Meta->Result_Target CheckF Confirm with 13C NMR Check C-Br Coupling Result_Target->CheckF Final VALIDATED BATCH CheckF->Final C-Br is Singlet/Small Doublet

Caption: Logic flow for distinguishing the 5-bromo target from ortho-coupled impurities.

Comparative Data Summary

FeatureTarget (5-Bromo) Impurity (4-Bromo) Impurity (6-Bromo)
Symmetry AsymmetricAsymmetricAsymmetric

Multiplicity
Two doublets of doublets (dd) Two doublets (d) or dd Two doublets (d) or dd

-

Coupling
~2.0 Hz (Meta) ~8.5 Hz (Ortho) ~8.5 Hz (Ortho)

C-Br Signal
Singlet (d,

Hz)
Doublet (

Hz)
Doublet (

Hz)
IR (CN Stretch) ~2230 cm

~2230 cm

~2230 cm

(Not diagnostic)

Note on Chemical Shifts: While chemical shifts vary by solvent, the Target (5-Bromo) typically displays aromatic protons at slightly lower field (downfield) compared to the 4-bromo isomer due to the combined electron-withdrawing effects of the nitrile and bromine in the meta positions relative to the protons.

References

  • Royal Society of Chemistry (RSC) . Supporting Information: NMR Spectroscopic Characterisation of Synthesised Compounds. Validated coupling constant ranges for fluorinated aromatics.

  • BenchChem . Predicted and Experimental NMR Data for 5-Bromo-4-fluoro-2-methyl-1H-indole and Related Derivatives. Comparative substituent effects.

  • ChemicalBook . Synthesis and Spectral Properties of Halogenated Benzonitriles.

  • Iowa State University . NMR Coupling Constants Guide. Standard values for H-F and H-H coupling.

  • Sigma-Aldrich .[2][3] Product Specification: 5-Bromo-2-fluoro-3-methylbenzonitrile. Analogous structure data.

Sources

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